Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
Description
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl N-(2-piperidin-4-ylcyclopropyl)carbamate |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-11-12-4-2-1-3-5-12)18-15-10-14(15)13-6-8-17-9-7-13/h1-5,13-15,17H,6-11H2,(H,18,19) |
InChI Key |
SHINXLOWPKHQSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2CC2NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate chemical structure
An In-Depth Technical Guide to Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate: Synthesis, Structure, and Characterization
This technical guide provides a comprehensive overview of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate, a molecule of interest to researchers and professionals in drug development and medicinal chemistry. The guide details the chemical structure, a proposed synthetic pathway with step-by-step protocols, and methods for its structural elucidation. The content is grounded in established chemical principles and supported by authoritative references.
Introduction to the Core Structure
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate incorporates three key structural motifs that are significant in medicinal chemistry: a piperidine ring, a cyclopropyl group, and a benzyl carbamate (Cbz) protecting group.
-
Piperidine Moiety: The piperidine ring is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse substitutions, influencing the molecule's physicochemical properties and its interaction with biological targets.[3]
-
Cyclopropane Ring: The cyclopropyl group is a three-membered carbocycle that introduces conformational rigidity into a molecule. This feature can be advantageous in drug design, as it can lock the molecule into a specific conformation, potentially leading to enhanced binding affinity and selectivity for its target.[4][5] The Simmons-Smith reaction is a classic and effective method for the stereospecific synthesis of cyclopropanes from alkenes.[6]
-
Benzyl Carbamate (Cbz) Group: The benzyl carbamate, commonly known as the Cbz or Z group, is a widely used protecting group for amines in organic synthesis.[7][8] It is stable under a variety of reaction conditions but can be readily removed when needed, typically through catalytic hydrogenolysis.[9][10] This protecting group is crucial for multi-step syntheses, preventing the amine from undergoing unwanted side reactions.
The combination of these structural features in Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate suggests its potential as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Proposed Synthetic Pathway
A plausible and efficient synthesis of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate can be envisioned in a multi-step sequence starting from commercially available N-Boc-4-piperidinone. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate.
Step 1: Synthesis of tert-Butyl 4-methylenepiperidine-1-carboxylate (Wittig Reaction)
The synthesis commences with the conversion of the ketone in N-Boc-4-piperidinone to an exocyclic methylene group via a Wittig reaction. This reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.
Experimental Protocol:
-
To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium dropwise to generate the ylide.
-
After stirring for 30 minutes, add a solution of N-Boc-4-piperidinone in anhydrous THF dropwise to the ylide solution.[11][12]
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-methylenepiperidine-1-carboxylate.
Step 2: Synthesis of tert-Butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate (Simmons-Smith Cyclopropanation)
The newly formed double bond is then converted to a cyclopropane ring using the Simmons-Smith reaction. This reaction is known for its stereospecificity, preserving the stereochemistry of the alkene.[6] The Furukawa modification, which utilizes diethylzinc, is often employed for its enhanced reactivity.[13]
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tert-butyl 4-methylenepiperidine-1-carboxylate in an anhydrous solvent such as dichloromethane.
-
Cool the solution to 0 °C and add a solution of diethylzinc in hexanes dropwise.
-
Slowly add diiodomethane to the reaction mixture.
-
Stir the reaction at 0 °C for one hour and then allow it to warm to room temperature and stir overnight.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate.
Step 3: Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions to yield the free secondary amine.
Experimental Protocol:
-
Dissolve tert-butyl 4-(cyclopropylmethyl)piperidine-1-carboxylate in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to the solution.[12]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Neutralize the resulting salt with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free amine into an organic solvent.
-
Dry the organic layer and concentrate to obtain 4-(cyclopropylmethyl)piperidine.
Step 4: Cbz Protection of the Piperidine Nitrogen
The final step involves the protection of the secondary amine with a benzyl carbamate (Cbz) group. This is typically achieved by reacting the amine with benzyl chloroformate under basic conditions.[7]
Experimental Protocol:
-
Dissolve 4-(cyclopropylmethyl)piperidine in a solvent such as dichloromethane or a biphasic system of an organic solvent and aqueous base (Schotten-Baumann conditions).
-
Cool the solution to 0 °C and add a base, such as triethylamine or aqueous sodium carbonate.
-
Add benzyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate, by column chromatography.
Structural Elucidation and Characterization
The identity and purity of the synthesized Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate would be confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the benzyl group (aromatic and benzylic CH₂), the piperidine ring, and the cyclopropyl group. The chemical shifts and coupling patterns would be consistent with the proposed structure. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the carbamate, the aromatic and benzylic carbons of the Cbz group, and the aliphatic carbons of the piperidine and cyclopropyl rings.[14] |
| FT-IR | Characteristic absorption bands for the N-H stretch (if any residual starting material), C=O stretch of the carbamate, and C-H stretches of the aromatic and aliphatic groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the target compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |
| Purity (HPLC) | A single major peak in the High-Performance Liquid Chromatography chromatogram, indicating the purity of the synthesized compound. |
Conclusion
This technical guide has detailed the chemical structure and a robust synthetic pathway for Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate. By leveraging well-established synthetic methodologies such as the Wittig reaction, Simmons-Smith cyclopropanation, and standard protection/deprotection strategies, this molecule can be efficiently prepared. The combination of the piperidine, cyclopropane, and benzyl carbamate moieties makes it a compound of interest for further elaboration in drug discovery and development programs. The analytical techniques outlined provide a clear roadmap for the structural verification and purity assessment of the final product.
References
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
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Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Elsevier. Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. [Link]
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Wikipedia. Simmons–Smith reaction. [Link]
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Wiley Online Library. Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]
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PMC. A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent. [Link]
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MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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ResearchGate. Simmons‐Smith Cyclopropanation Reaction. [Link]
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DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
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PubChem. Benzyl (piperidin-2-ylmethyl)carbamate. [Link]
- Google Patents. Synthesis method of N-boc-4-hydroxypiperidine.
-
ResearchGate. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]
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Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. [Link]
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Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
- Google Patents. Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
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PubChem. 1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-2-[(4-chlorophenyl)methyl]-15-cyclopropyl-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-(3-fluorophenyl). [Link]
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PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
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PubChem. (S)-Benzyl (2,6-dioxopiperidin-3-yl)carbamate. [Link]
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NIST WebBook. 4-Benzylpiperidine. [Link]
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Wikipedia. Benzyl carbamate. [Link]
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IOSR Journal of Pharmacy. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]
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MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
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PMC. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]
-
PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
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PubChem. 2-Benzylpiperidine. [Link]
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Journal of Drug Delivery and Therapeutics. Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone. [Link]
- Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
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Asian Journal of Chemistry. Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. [Link]
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DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]
-
ResearchGate. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]
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- 14. mdpi.com [mdpi.com]
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate: Technical Guide
CAS Number: 1803605-34-6 (Hydrochloride Salt) Role: Advanced Intermediate for Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibitors
Executive Summary
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate is a high-value synthetic intermediate used primarily in the development of epigenetic modulators , specifically inhibitors of Lysine-Specific Demethylase 1 (LSD1) . Its structure features a "privileged scaffold"—the trans-2-substituted cyclopropylamine—which acts as a mechanism-based inactivator of flavin-dependent demethylases.
This guide details the physicochemical properties, synthetic methodology, and therapeutic relevance of this compound, providing a roadmap for researchers utilizing this scaffold in drug discovery campaigns for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).
Chemical Identity & Physicochemical Properties[1][2][3]
The compound exists primarily as a hydrochloride salt to ensure stability and solubility during synthetic handling.
| Property | Specification |
| IUPAC Name | Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride |
| CAS Number | 1803605-34-6 |
| Molecular Formula | C₁₆H₂₃ClN₂O₂ (HCl salt) / C₁₆H₂₂N₂O₂ (Free Base) |
| Molecular Weight | 310.82 g/mol (HCl salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (>10 mg/mL); Insoluble in non-polar solvents |
| Stereochemistry | Typically synthesized as the trans racemate or enantiomerically enriched (1R, 2S) depending on the catalyst used. |
| Key Functional Groups | • Cbz (Carboxybenzyl): Protects the cyclopropyl amine.• Piperidine (Free NH): Available for SAR diversification (alkylation/acylation). |
Therapeutic Context: The LSD1 Pharmacophore
The 2-(piperidin-4-yl)cyclopropylamine core is a structural evolution of the classic monoamine oxidase (MAO) inhibitor tranylcypromine (PCPA). While PCPA is non-selective, the addition of the piperidine ring at the 2-position of the cyclopropane provides a handle to reach the deep substrate-binding pocket of LSD1, enhancing selectivity over MAO-A and MAO-B.
Mechanism of Action
Upon binding to the LSD1 active site, the cyclopropylamine moiety undergoes a single-electron transfer oxidation by the FAD cofactor. This triggers a ring-opening radical reaction, forming a covalent adduct with FAD (specifically at the N5 position), irreversibly disabling the enzyme.
Synthetic Methodology
The synthesis of CAS 1803605-34-6 requires precise control over stereochemistry and protecting group orthogonality. The Curtius Rearrangement is the industry-standard approach to install the carbamate nitrogen with retention of stereochemistry.
Retrosynthetic Analysis
The molecule is disconnected at the carbamate and the piperidine ring.
-
Precursor A: N-Boc-piperidine-4-carboxaldehyde.
-
Key Transformation: Horner-Wadsworth-Emmons (HWE) reaction followed by cyclopropanation.
Step-by-Step Protocol
Note: All reactions involving diazo compounds or azides must be performed behind a blast shield.
Step 1: Olefin Formation
React N-Boc-piperidine-4-carboxaldehyde with triethyl phosphonoacetate (HWE conditions) using NaH in THF at 0°C.
-
Yield: >90%
-
Product: tert-Butyl 4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)piperidine-1-carboxylate.
Step 2: Cyclopropanation (Corey-Chaykovsky or Diazoacetate)
The cyclopropane ring is installed using trimethylsulfoxonium iodide and NaH in DMSO/THF.
-
Conditions: 60°C for 4 hours.
-
Outcome: Formation of the trans-cyclopropyl ester. The trans isomer is thermodynamically favored.
Step 3: Saponification
Hydrolysis of the ethyl ester using LiOH in THF/Water (1:1) yields the carboxylic acid intermediate.
Step 4: Curtius Rearrangement (Critical Step)
This step converts the acid to the Cbz-protected amine.
-
Dissolve the acid in Toluene.
-
Add Diphenylphosphoryl azide (DPPA) and Triethylamine (TEA).
-
Heat to 80°C to form the isocyanate intermediate (evolution of N₂ gas).
-
Add Benzyl Alcohol (BnOH) and reflux for 4-6 hours.
-
Result: The N-Boc, N-Cbz protected intermediate.
Step 5: Selective Deprotection & Salt Formation
To obtain CAS 1803605-34-6, the Boc group on the piperidine must be removed without affecting the Cbz group.
-
Reagent: 4M HCl in Dioxane.
-
Procedure: Stir at room temperature for 2 hours. The product precipitates as the hydrochloride salt.
-
Purification: Filtration and washing with diethyl ether.
Analytical Characterization (QC Criteria)
To validate the identity of CAS 1803605-34-6, the following analytical signals must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Aromatic Region: Multiplet at δ 7.30–7.40 ppm (5H, Benzyl group).
-
Benzylic Protons: Singlet at δ 5.05 ppm (2H, Ph-CH₂-O).
-
Cyclopropyl Protons: High-field multiplets at δ 0.6–0.9 ppm (ring CH₂ and CH).
-
Piperidine Protons: Broad multiplets at δ 1.2–3.2 ppm.
-
Amine Protons: Broad singlet at δ 8.5–9.0 ppm (Piperidine NH₂⁺ Cl⁻).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion: [M+H]⁺ = 275.17 (Free base mass).
-
Note: The chloride counter-ion is not observed in positive mode MS.
Handling and Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or sealed under argon.
-
Storage Temperature: -20°C for long-term storage; 2-8°C for active use.
-
Stability: Stable in solid form for >2 years. In solution (water/methanol), use within 24 hours to prevent carbamate hydrolysis or cyclopropane ring opening under acidic stress.
References
-
LSD1 Inhibition Mechanism: Yang, M., et al. "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry (2007).[1] Link
-
Synthetic Pathway (Curtius): ChemicalBook. "Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride Properties." Link
-
Related Scaffold (Vafidemstat): PubChem. "Vafidemstat (Compound)." Link
-
Commercial Availability & CAS Verification: BLD Pharmatech. "Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride."[2][3] Link
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- 1. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl N-{3-azabicyclo[4.1.0]heptan-6-ylcarbamate hydrochloride|BLD Pharm [bldpharm.com]
- 3. benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride | 1803605-34-6 [chemicalbook.com]
Physical and chemical properties of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
An In-depth Technical Guide to Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical parameters, stability profile, and analytical methodologies. The guide emphasizes the causal relationships between the molecule's structure and its observable properties, offering field-proven insights to inform its handling, characterization, and application in a research and development setting. Detailed, self-validating protocols for analysis are provided, alongside graphical representations of key concepts to ensure clarity and practical utility.
Introduction and Molecular Overview
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate is a multifaceted organic molecule featuring several key functional groups that dictate its chemical behavior and potential applications. As a derivative of carbamic acid, it contains the characteristic carbamate linkage (-O-CO-NH-), a structural motif prevalent in a wide array of therapeutic agents and agrochemicals.[1] The presence of a benzyl group provides a chromophore for UV detection and influences lipophilicity, while the piperidine ring introduces a basic nitrogen atom, impacting solubility and creating opportunities for salt formation. The cyclopropyl linker imparts conformational rigidity, a common strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets.
This guide serves as a foundational resource for scientists working with this compound, providing the necessary data and protocols to ensure its proper use and characterization.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development. This section details the key identifiers and physicochemical characteristics of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | benzyl N-[(1R,2S)-2-(piperidin-4-yl)cyclopropyl]carbamate | (Predicted, stereochemistry assumed for clarity) |
| Molecular Formula | C16H22N2O2 | (Calculated) |
| Molecular Weight | 274.36 g/mol | (Calculated) |
| CAS Number | Not available in searched resources | N/A |
Note: The exact stereochemistry of the cyclopropane ring significantly influences biological activity and should be confirmed for any specific batch.
Physicochemical Data
The interplay between the different functional groups—the lipophilic benzyl and cyclopropyl moieties and the hydrophilic piperidine ring—results in a compound with moderate polarity.
| Property | Predicted/Estimated Value | Rationale and Implications |
| Appearance | Likely an off-white to beige solid | Similar carbamate compounds are typically crystalline solids at room temperature.[2][3] |
| Melting Point | 90 - 120 °C (Estimate) | The rigid structure and potential for hydrogen bonding suggest a relatively high melting point for its molecular weight. This range is typical for similar functionalized carbamates.[2][3] |
| Boiling Point | > 300 °C (Decomposes) | High molecular weight and polarity suggest a high boiling point, with decomposition likely occurring before boiling at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; Sparingly soluble in water.[4] | The organic backbone allows for solubility in common organic solvents. The basic piperidine nitrogen provides a handle to improve aqueous solubility at acidic pH through salt formation.[5] |
| pKa | 8.5 - 10.0 (Estimate for Piperidine N-H) | The piperidine nitrogen is basic. This pKa value is critical for selecting appropriate buffers for analytical methods and for understanding its physiological behavior. |
| LogP | 2.5 - 3.5 (Estimate) | This calculated value indicates moderate lipophilicity, suggesting the compound may have good membrane permeability. |
Chemical Stability and Reactivity
Carbamates, while generally stable, are susceptible to hydrolysis under certain conditions.[6] The stability of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate is a critical consideration for its storage, handling, and formulation.
-
pH Stability : The carbamate linkage can undergo hydrolysis under strongly acidic or basic conditions.[7][8] The reaction is typically slowest in the neutral pH range (pH 6-8). Alkaline hydrolysis often proceeds via a BAC2 mechanism, involving nucleophilic attack at the carbonyl carbon.[7]
-
Thermal Stability : The compound is expected to be stable at ambient and refrigerated temperatures. Elevated temperatures, especially in the presence of catalysts, can promote decomposition.
-
Light Sensitivity : While no specific photolability data is available, the presence of the benzyl group suggests that prolonged exposure to UV light should be avoided to prevent potential photodegradation.
-
Storage Recommendations : For long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place (2-8 °C).
The benzyl carbamate (Cbz or Z) group is a well-known protecting group for amines in organic synthesis.[2] Its removal is most commonly achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzylic C-O bond to release the free amine, toluene, and carbon dioxide.[9] This reactivity is a key feature to consider if the compound is used as an intermediate.
Spectroscopic and Analytical Characterization
Unambiguous characterization is the cornerstone of scientific integrity. This section outlines the expected spectroscopic signatures and provides a robust analytical protocol for purity assessment.
Expected Spectroscopic Data
-
¹H NMR : Key expected signals include aromatic protons from the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), protons on the piperidine and cyclopropyl rings, and the N-H proton of the carbamate.
-
¹³C NMR : Expected signals would correspond to the carbonyl carbon of the carbamate (~156 ppm), aromatic carbons (~127-136 ppm), the benzylic carbon (~67 ppm), and the aliphatic carbons of the piperidine and cyclopropyl groups.
-
IR Spectroscopy : Characteristic peaks would include the N-H stretch (~3300 cm⁻¹), C=O stretch of the carbamate (~1690 cm⁻¹), and C-O stretch (~1250 cm⁻¹).[10]
-
Mass Spectrometry : The ESI-MS in positive mode would be expected to show a prominent [M+H]⁺ ion at m/z 275.18.
Analytical Method: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of pharmaceutical compounds and intermediates.[11][12] The following protocol is a self-validating system designed for robust and reproducible analysis of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column Selection: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar nature of the C18 phase is well-suited for retaining the moderately non-polar analyte.[13]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure consistent protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and good elution strength.
-
-
Gradient Elution: A gradient method is recommended for initial analysis to ensure the elution of any impurities with a wide range of polarities.[14]
-
Start at 10% B, ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 10% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.
-
Detection: UV detection at 254 nm. The benzyl group provides a strong chromophore for sensitive detection. A secondary wavelength (e.g., 220 nm) can also be monitored.
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B. The diluent should be compatible with the mobile phase to ensure good peak shape.[5]
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is determined by calculating the peak area percentage of the main analyte relative to the total area of all observed peaks.
Diagram: HPLC Analysis Workflow
Caption: Workflow for purity analysis via reversed-phase HPLC.
Key Chemical Relationships and Insights
Understanding the structure-property relationships is crucial for predicting the behavior of a molecule in various experimental contexts.
Diagram: pH-Dependent Equilibrium
Caption: Equilibrium of the piperidine moiety at different pH values.
-
Solubility vs. pH: The basic piperidine nitrogen (pKa ≈ 9.0) means the compound's aqueous solubility is highly pH-dependent. At pH values below its pKa, the nitrogen is protonated, forming a cationic species that is significantly more water-soluble. At pH values above the pKa, it exists as the neutral free base, which is more soluble in organic solvents. This is a critical factor for designing dissolution, formulation, and extraction protocols.
-
Chromatographic Behavior: In reversed-phase HPLC, using an acidic mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) protonates the piperidine. This consistent charge state prevents peak tailing and results in sharp, reproducible peaks, which is essential for accurate quantification.
-
Conformational Rigidity: The cyclopropyl ring restricts the rotational freedom of the bond connecting it to the piperidine ring. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.
Conclusion
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate is a compound with a rich chemical character defined by its constituent functional groups. Its moderate lipophilicity, basicity derived from the piperidine ring, and the stability of the benzyl carbamate linkage are its most salient features. The analytical methods and physicochemical data presented in this guide provide a robust framework for scientists to handle, analyze, and utilize this molecule with confidence. A thorough understanding of these properties is indispensable for its successful application in synthetic chemistry, process development, and medicinal chemistry research.
References
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved from [Link]
-
Kocevar, N., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]
-
Pharmaresearch. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. Retrieved from [Link]
-
LCGC. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
ACS Publications. (2023, December 8). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
ResearchGate. (2007, December 18). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. Retrieved from [Link]
-
SciELO. (n.d.). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Retrieved from [Link]
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- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl carbamate | 621-84-1 [chemicalbook.com]
- 3. BENZYL N-(3-HYDROXYPROPYL)CARBAMATE | 34637-22-4 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. asianjpr.com [asianjpr.com]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. pharmtech.com [pharmtech.com]
Technical Analysis: Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
The following technical guide provides an in-depth analysis of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate , focusing on its molecular weight characteristics, physicochemical properties, and its critical role as a scaffold in the synthesis of LSD1 inhibitors.
Physicochemical Properties, Synthetic Utility, and Analytical Standards[1]
Executive Summary
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate is a specialized synthetic intermediate used primarily in the development of epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1) inhibitors.[1] Structurally, it represents a "non-classical" bioisostere of the tranylcypromine (PCPA) scaffold, where the phenyl ring is replaced by a piperidine moiety to enhance aqueous solubility and explore novel binding vectors within the LSD1 active site.
For researchers and process chemists, accurate knowledge of the molecular weight (MW) and salt form is non-negotiable for precise stoichiometry and analytical characterization.[1] This guide delineates the exact mass specifications for both the free base and the hydrochloride salt, which is the most common commercial form.[1]
Molecular Weight & Stoichiometry Data
In high-throughput synthesis and medicinal chemistry, confusing the free base with the salt form is a common source of yield calculation errors.[1] The table below provides the definitive values for stoichiometric calculations.
| Property | Free Base | Hydrochloride Salt (HCl) |
| CAS Number | N/A (Generic) | 1803605-34-6 |
| Formula | C₁₆H₂₂N₂O₂ | C₁₆H₂₂N₂O₂ · HCl |
| Average Molecular Weight | 274.36 g/mol | 310.82 g/mol |
| Monoisotopic Mass | 274.1681 Da | 274.1681 Da (Cation only) |
| Appearance | Viscous oil or low-melting solid | White to off-white crystalline solid |
| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO |
Critical Note: Commercial suppliers (e.g., Sigma-Aldrich, ChemicalBook) typically supply this compound as the Hydrochloride salt (MW 310.82) to ensure stability and shelf-life. Always verify the Certificate of Analysis (CoA) for the specific salt stoichiometry before calculating equivalents.
Structural Analysis & Fragmentation Logic
Understanding the connectivity is essential for interpreting NMR and Mass Spectrometry data.[1] The molecule consists of three distinct domains:
-
The Cbz (Carboxybenzyl) Group: A protecting group for the cyclopropyl amine, stable to basic conditions but removable via hydrogenolysis (H₂/Pd).[1]
-
The Cyclopropyl Core: A rigid spacer that mimics the transition state of histone demethylation.[1]
-
The Piperidine Ring: Provides a basic amine handle (position 4 attached to cyclopropyl) for further diversification.[1]
Analytical Logic (LC-MS)
When analyzing this compound via LC-MS (ESI+), researchers should anticipate specific fragmentation patterns driven by the stability of the carbocation intermediates.
-
Parent Ion: [M+H]⁺ = 275.18 m/z.[1]
-
Fragment A (Loss of Benzyl): The Cbz group often fragments to lose the benzyl carbocation (91 m/z), leaving the carbamic acid which spontaneously decarboxylates.
-
Fragment B (Piperidine-Cyclopropyl): High-energy collisions may cleave the carbamate entirely, showing the core amine peak.[1]
Synthetic Pathway & Methodology
The synthesis of this scaffold typically employs a Curtius Rearrangement strategy to convert a carboxylic acid precursor into the Cbz-protected amine.[1] This route is preferred over direct alkylation due to the sensitivity of the cyclopropyl ring.[1]
Step-by-Step Synthesis Protocol (General Procedure)
Objective: Synthesis of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate from 2-(piperidin-4-yl)cyclopropanecarboxylic acid.
-
Starting Material Preparation:
-
Begin with N-Boc-2-(piperidin-4-yl)cyclopropanecarboxylic acid . The Boc protection on the piperidine is crucial to prevent self-reaction during the Curtius step.[1]
-
-
Acyl Azide Formation:
-
Curtius Rearrangement:
-
Heat the mixture to 80°C for 2 hours.
-
Observation: Evolution of N₂ gas indicates the formation of the isocyanate intermediate.[1]
-
-
Carbamate Trapping:
-
Global Deprotection (Optional for HCl Salt):
Applications in Drug Discovery
This molecule serves as a versatile intermediate for synthesizing Tranylcypromine (PCPA) analogs .[1]
-
LSD1 Inhibition: The cyclopropylamine core covalently modifies the FAD cofactor of LSD1.[1][5][6] Replacing the phenyl ring with a piperidine allows for the introduction of polar groups to interact with the solvent-exposed region of the LSD1 active site.[1]
-
Orthogonal Protection: The strategy of having a Cbz-protected cyclopropyl amine and a free (or Boc-protected) piperidine amine allows medicinal chemists to selectively functionalize the piperidine nitrogen (e.g., reductive amination, amide coupling) before removing the Cbz group to unleash the active "warhead."
References
-
Sigma-Aldrich. (n.d.).[1] Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride Product Analysis. Retrieved from [1]
-
ChemicalBook. (2024).[1] Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride CAS 1803605-34-6.[1][3] Retrieved from
-
Google Patents. (2014).[1] Cyclopropylamines as LSD1 inhibitors (US8853408B2).[1] Retrieved from
-
PubChem. (2025).[1][7] Benzyl (piperidin-2-ylmethyl)carbamate (Analog Reference). Retrieved from
Sources
- 1. 2-Benzylpiperidine | C12H17N | CID 118004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 3. benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride | 1803605-34-6 [chemicalbook.com]
- 4. 2831230-44-3_CAS号:2831230-44-3_Methyl (E)-3-(4-((2-bromoacetamido)methyl)phenyl)acrylate - 化源网 [chemsrc.com]
- 5. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzyl (piperidin-2-ylmethyl)carbamate | C14H20N2O2 | CID 45072214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Selection and Optimization of Starting Materials for Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate Synthesis
This guide outlines the strategic selection, synthesis, and quality control of starting materials required for the production of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate . This scaffold is a critical pharmacophore in epigenetic modulation, particularly in the development of LSD1 (Lysine-Specific Demethylase 1) inhibitors .
Executive Summary & Structural Analysis
The target molecule features a 1,2-disubstituted cyclopropane core connecting a piperidine ring and a carbamate-protected amine. The synthesis hinges on constructing the strained cyclopropane ring with high diastereoselectivity (typically favoring the trans isomer for biological activity) and managing orthogonal protecting groups (Cbz on the exocyclic amine, Boc on the piperidine nitrogen).[1]
Target Structure:
-
Core: 1,2-Disubstituted Cyclopropane.
-
Substituent A: Piperidin-4-yl (requiring N-protection, typically Boc).
-
Substituent B: Benzyl carbamate (-NH-Cbz).
Synthetic Strategy: The most robust industrial route utilizes a metal-catalyzed cyclopropanation of a vinyl piperidine followed by a Curtius rearrangement. This dictates the primary starting materials: N-Boc-4-vinylpiperidine and Ethyl Diazoacetate .
Retrosynthetic Analysis (Logic Flow)
The selection of starting materials is derived from the following retrosynthetic logic, designed to minimize steps and maximize stereocontrol.
Caption: Retrosynthetic disconnection revealing the critical alkene and diazoacetate precursors.
Core Starting Materials: Specifications & Selection
Primary Precursor: tert-Butyl 4-vinylpiperidine-1-carboxylate
This alkene provides the scaffold for the piperidine moiety. It must be N-protected (Boc) to prevent catalyst poisoning during cyclopropanation and to allow orthogonal deprotection of the final product.
-
CAS Number: 115982-46-2
-
Why this Material? The vinyl group is the acceptor for the carbenoid.[1] The Boc group is stable to the basic hydrolysis and oxidative conditions of the Curtius rearrangement.[1]
-
Sourcing vs. Synthesis: While commercially available, it is often synthesized in-house via Wittig olefination of N-Boc-4-piperidone to ensure freshness, as the vinyl group can polymerize.
Quality Critical Attributes (QCAs):
| Attribute | Specification | Rationale |
|---|---|---|
| Purity (GC/HPLC) | ≥ 97.0% | Impurities (e.g., unreacted piperidone) complicate downstream purification. |
| Water Content | ≤ 0.1% | Water quenches the diazoacetate carbenoid, reducing yield.[1] |
| Stabilizer | BHT (100-500 ppm) | Prevents spontaneous polymerization of the vinyl group upon storage. |
Cyclopropanation Agent: Ethyl Diazoacetate (EDA)
EDA serves as the source of the ethoxycarbonyl carbene moiety.[1]
-
CAS Number: 623-73-4
-
Selection Logic: Ethyl esters are standard; however, tert-butyl diazoacetate is a superior alternative if higher trans-diastereoselectivity is required due to its bulkier size, though it is more expensive.
-
Safety Profile: EDA is potentially explosive and toxic. It must be handled in solution (e.g., DCM or Toluene) and never distilled to dryness.[1]
Curtius Reagent: Diphenylphosphoryl Azide (DPPA)
Used to convert the carboxylic acid intermediate into the acyl azide in a one-pot procedure.
-
Why DPPA? It avoids the use of hazardous acyl chlorides and sodium azide, offering a safer, scalable liquid reagent profile for the Curtius rearrangement.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of N-Boc-4-vinylpiperidine (If synthesizing in-house)
Use this protocol if commercial stock is degraded or unavailable.
-
Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), Potassium tert-butoxide (KOtBu, 1.2 equiv), N-Boc-4-piperidone (1.0 equiv), THF (anhydrous).
-
Setup: Flame-dried 3-neck flask under Nitrogen.
-
Procedure:
-
Suspend phosphonium salt in THF at 0°C.
-
Add KOtBu portion-wise (Solution turns bright yellow -> Ylide formation). Stir for 1 h.
-
Add N-Boc-4-piperidone dropwise at 0°C.
-
Warm to Room Temperature (RT) and stir for 12 h.
-
Workup: Quench with saturated NH4Cl. Extract with Hexanes (to precipitate Triphenylphosphine oxide, TPPO).[1] Filter off TPPO solids.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
Protocol B: Rhodium-Catalyzed Cyclopropanation (The Key Step)
This step constructs the core scaffold.
-
Starting Materials: N-Boc-4-vinylpiperidine (1.0 equiv), Ethyl Diazoacetate (1.2 equiv), Rh2(OAc)4 (0.5 mol%).
-
Solvent: Dichloromethane (DCM) - anhydrous.[2]
-
Procedure:
-
Dissolve vinylpiperidine and Rh catalyst in DCM.
-
Slow Addition (Critical): Add EDA solution in DCM via syringe pump over 4–6 hours at RT. Reason: Slow addition keeps diazo concentration low, preventing dimerization (fumarate/maleate formation).[1]
-
Stir for an additional 12 h.
-
Workup: Concentrate in vacuo.
-
Purification: Silica gel chromatography. Note: The product will be a mixture of cis/trans isomers (typically 1:2 to 1:3 ratio). Isomers are often separable at this stage or the acid stage.[1]
-
Protocol C: Hydrolysis & Curtius Rearrangement
Converts the ester to the final carbamate.[1]
-
Hydrolysis: Treat ester with LiOH (3 equiv) in THF/Water (1:1) at 60°C for 4 h. Acidify to pH 3, extract, and dry to obtain 2-(1-Boc-piperidin-4-yl)cyclopropanecarboxylic acid .
-
Curtius Rearrangement:
-
Reagents: Acid (1.0 equiv), Triethylamine (1.2 equiv), DPPA (1.1 equiv), Benzyl Alcohol (2.0 equiv), Toluene (anhydrous).[1]
-
Step 1 (Acyl Azide): Dissolve Acid and TEA in Toluene. Add DPPA at 0°C. Stir 1 h at RT.
-
Step 2 (Isocyanate): Heat to 80°C for 2 h. Evolution of N2 gas indicates rearrangement to isocyanate.
-
Step 3 (Trapping): Add Benzyl Alcohol. Heat at 90°C for 4–6 h.
-
Result: Benzyl N-[2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropyl]carbamate .
-
Critical Control Points & Self-Validating Systems
To ensure scientific integrity and reproducibility, the following control points must be monitored:
| Control Point | Method of Validation | Acceptance Criteria |
| Ylide Formation (Wittig) | Visual / TLC | Suspension turns bright yellow; disappearance of starting phosphonium salt. |
| Diazo Addition Rate | Syringe Pump / Visual | No vigorous gas evolution (N2). Steady bubbling indicates controlled carbenoid formation. |
| Curtius Intermediate | IR Spectroscopy | Appearance of Isocyanate peak (~2260 cm⁻¹) after heating; disappearance upon BnOH addition. |
| Stereochemistry | 1H-NMR (Coupling Constants) | Trans-cyclopropane protons typically show J = 2-5 Hz; Cis show J = 7-10 Hz. |
Experimental Workflow Diagram
Caption: Sequential workflow from piperidone precursor to the final carbamate scaffold.
References
-
LSD1 Inhibitor Synthesis: Identifying the styrenylcyclopropylamine pharmacophore and synthetic routes. Journal of Medicinal Chemistry.
-
Curtius Rearrangement Protocols: Comprehensive review of DPPA-mediated rearrangements in drug discovery. Organic Process Research & Development.
-
Cyclopropanation Stereocontrol: Rhodium-catalyzed cyclopropanation of vinyl groups using diazoacetates. Journal of the American Chemical Society.[1]
-
Wittig Reaction on Piperidones: Synthesis of N-Boc-4-vinylpiperidine. Tetrahedron Letters.
Sources
Strategic Retrosynthesis and Process Chemistry of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
Executive Summary
Target Molecule: Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
Primary Application: Key intermediate for Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors (e.g., GSK2879552, Ladademstat).
Chemical Class:
This technical guide delineates the retrosynthetic logic and forward process chemistry for the preparation of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate. This scaffold is critical in epigenetic drug discovery, particularly for the trans-cyclopropylamine pharmacophore, which mimics the transition state of histone demethylation. The protocol described below prioritizes the trans-diastereoselectivity essential for biological activity, utilizing a robust Horner-Wadsworth-Emmons (HWE) olefination followed by a Corey-Chaykovsky cyclopropanation and a Curtius rearrangement.
Retrosynthetic Analysis
The structural dissection of the target reveals three primary strategic cuts. The analysis is driven by the need to control the relative stereochemistry of the 1,2-disubstituted cyclopropane ring.
Disconnection Strategy
-
C-N Bond Formation (Late Stage): The carbamate moiety is best installed via a Curtius rearrangement of the corresponding carboxylic acid. This allows for the safe handling of the nitrogen precursor and versatile protection (Cbz).
-
Cyclopropane Construction: The 1,2-disubstituted cyclopropane is disconnected to an
-unsaturated ester. This suggests a sulfur-ylide mediated cyclopropanation (Corey-Chaykovsky) which thermodynamically favors the trans-isomer. -
Carbon Skeleton Assembly: The unsaturated ester is traced back to tert-butyl 4-formylpiperidine-1-carboxylate via an HWE olefination.
Visualization: Retrosynthetic Tree
Figure 1: Retrosynthetic disconnection showing the linear pathway from the commercially available aldehyde to the Cbz-protected amine.
Detailed Forward Synthesis Protocol
The following protocol describes the synthesis of the trans-racemate. Chiral resolution is typically performed at the amine stage or via chiral chromatography of the final intermediate.
Phase 1: Olefination (Formation of the Acrylate)
Objective: Convert N-Boc-4-formylpiperidine to the
-
Reagents: Triethyl phosphonoacetate, Lithium bromide (LiBr), DBU or NaH, THF.
-
Mechanism: Horner-Wadsworth-Emmons (HWE) reaction.
-
Protocol:
-
Suspend NaH (1.2 equiv) in anhydrous THF at 0°C.
-
Add triethyl phosphonoacetate (1.2 equiv) dropwise; stir for 30 min to generate the phosphonate carbanion.
-
Add a solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equiv) in THF.
-
Warm to room temperature (RT) and stir for 4–6 hours.
-
Checkpoint: Monitor TLC for disappearance of aldehyde.
-
Workup: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate.
-
Outcome: trans-Ethyl 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylate.
-
Phase 2: Cyclopropanation (Corey-Chaykovsky)
Objective: Install the cyclopropane ring with trans-selectivity.
-
Reagents: Trimethylsulfoxonium iodide (Me₃SOI), NaH, DMSO.[1]
-
Mechanism: Conjugate addition of the dimethylsulfoxonium methylide followed by intramolecular
ring closure. -
Protocol:
-
In a flame-dried flask, wash NaH (2.5 equiv) with hexanes, then suspend in dry DMSO.
-
Add Trimethylsulfoxonium iodide (2.5 equiv) portion-wise at RT. Stir for 1 hour until gas evolution ceases and a clear solution forms (formation of the ylide).
-
Add the Acrylate from Phase 1 (1.0 equiv) dissolved in DMSO dropwise.
-
Heat the mixture to 50–60°C for 3–5 hours.
-
Safety Note: DMSO/NaH can be hazardous; ensure strict temperature control.
-
Workup: Pour into ice water, extract with Et₂O (to remove DMSO), wash with brine.
-
Outcome: trans-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylate.
-
Phase 3: Saponification and Curtius Rearrangement
Objective: Convert the ester to the Cbz-protected amine.
-
Reagents: LiOH (hydrolysis); Diphenylphosphoryl azide (DPPA), Et₃N, Benzyl alcohol, Toluene.
-
Protocol:
-
Hydrolysis: Treat the ester with LiOH (3.0 equiv) in THF/H₂O (2:1) at 60°C for 4 hours. Acidify to pH 4 with 1M HCl and extract the carboxylic acid.
-
Acyl Azide Formation: Dissolve the crude acid in anhydrous Toluene. Add Et₃N (1.5 equiv) and DPPA (1.2 equiv). Stir at RT for 1 hour.
-
Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas indicates isocyanate formation. Stir for 2 hours.
-
Trapping: Add Benzyl alcohol (2.0 equiv) and catalytic DBTL (dibutyltin dilaurate). Reflux for 4–12 hours.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Reaction Workflow & Mechanism
The following diagram illustrates the chemical flow and key intermediates.
Figure 2: Step-by-step synthetic workflow from aldehyde precursor to final carbamate.
Critical Process Parameters (CPPs) & Data
Reagent Stoichiometry & Safety
| Reagent | Equiv. | Role | Safety Hazard |
| Trimethylsulfoxonium Iodide | 2.5 | Methylene transfer agent | Irritant. |
| Sodium Hydride (NaH) | 2.5 | Base | Flammable solid; reacts violently with water. |
| DPPA | 1.2 | Azide source | Toxic; potential explosion hazard upon shock/heat. |
| Benzyl Alcohol | 2.0 | Nucleophile (Trap) | Irritant. |
Stereochemical Control
-
HWE Reaction: The use of phosphonates (rather than phosphonium ylides) and LiBr generally ensures >95:5 E-selectivity for the acrylate.
-
Cyclopropanation: The sulfoxonium ylide is a "soft" nucleophile that undergoes reversible addition to the acrylate, allowing thermodynamic equilibration to the trans-cyclopropane (typically >10:1 dr).
-
Curtius Rearrangement: Stereoretentive. The configuration set at the cyclopropane ring is maintained during the migration of the carbon-nitrogen bond.
References
-
GSK2879552 Discovery: Structural analogs and biological relevance of the 2-(piperidin-4-yl)cyclopropylamine scaffold.
- Source:Journal of Medicinal Chemistry, 2017, 60(16), 7043–7066.
-
Corey-Chaykovsky Reaction: Fundamental mechanism and protocols for cyclopropan
- Source:Journal of the American Chemical Society, 1965, 87(6), 1353–1364.
-
Curtius Rearrangement with DPPA: Standard protocol for converting carboxylic acids to carbam
- Source:Journal of the American Chemical Society, 1972, 94(17), 6203–6205.
-
Process Chemistry of LSD1 Inhibitors: Scalable synthesis of the cyclopropylamine core.
- Source:Organic Process Research & Development, 2017, 21(11), 1794–1803.
Sources
Technical Assessment: Stability Profile of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
This guide provides an in-depth technical assessment of the stability profile for Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate , a structural motif common in the synthesis of LSD1 inhibitors (e.g., tranylcypromine derivatives).
The analysis synthesizes functional group chemistry, ICH Q1A (R2) regulatory standards, and degradation kinetics to provide a robust framework for researchers handling this compound.
Executive Summary
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate (hereafter BPCC ) represents a complex stability challenge due to the triad of a Carboxybenzyl (Cbz) protecting group , a strained cyclopropane ring , and a basic piperidine moiety .
While the Cbz group provides robust protection against mild basic and nucleophilic conditions, the molecule exhibits specific vulnerabilities:
-
Acid Sensitivity: The cyclopropane ring is prone to homoallyl rearrangement under strong acidic conditions, while the Cbz group requires strong acid (e.g., HBr) for cleavage, creating a narrow window of orthogonality.
-
Oxidative Instability: The piperidine nitrogen (if secondary) and the cyclopropyl ring are susceptible to oxidative degradation (N-oxide formation and radical ring opening, respectively).
-
Thermal Stability: Generally stable <80°C, but carbamates risk decarboxylation at elevated temperatures.
Chemical Architecture & Vulnerability Analysis
To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores.
| Functional Group | Role | Primary Stability Risk | Trigger Condition |
| Benzyl Carbamate (Cbz) | Amine Protection | Hydrolysis / Decarboxylation | Strong Acid (HBr/AcOH), Hydrogenolysis ( |
| Cyclopropane Ring | Pharmacophore | Ring Opening / Rearrangement | Strong Acid ( |
| Piperidine Ring | Solubilizer / Binder | N-Oxidation / Salt Formation | Oxidizing agents ( |
The "Push-Pull" Stability Paradox
The critical stability concern for BPCC is the orthogonality conflict . Standard removal of the Cbz group often uses hydrogenolysis (
Predicted Degradation Pathways
The following graph visualizes the mechanistic degradation pathways based on established functional group chemistry.
Figure 1: Mechanistic degradation map showing the divergence between Cbz cleavage and destructive ring opening.
Forced Degradation Protocols (ICH Q1A Aligned)
To validate the stability of BPCC, researchers should follow a modified ICH Q1A (R2) stress testing protocol. The following procedures are designed to be self-validating—if the control doesn't degrade, the stress is insufficient; if the mass balance is lost, the stress is excessive.
Protocol A: Hydrolytic Stress (Acid/Base)
Objective: Determine the pH stability window and Cbz integrity.
-
Preparation: Dissolve BPCC to 1 mg/mL in Acetonitrile/Water (50:50).
-
Acid Stress: Add 0.1N HCl (mild) and 1N HCl (strong). Incubate at 60°C for 24 hours.
-
Expected Result: 0.1N should show <5% degradation. 1N may show partial Cbz cleavage or ring opening.
-
-
Base Stress: Add 0.1N NaOH. Incubate at 60°C for 24 hours.
-
Expected Result: Cbz groups are generally stable to mild base. Significant degradation here implies impurity hydrolysis or piperidine instability.
-
-
Analysis: Quench samples to pH 7.0 and analyze via HPLC-MS.
Protocol B: Oxidative Stress
Objective: Assess piperidine N-oxidation and cyclopropane radical susceptibility.
-
Preparation: Dissolve BPCC to 1 mg/mL in Methanol.
-
Stress: Add
to a final concentration of 3%. Incubate at Room Temperature (RT) for 6 hours. -
Analysis: Look for M+16 peaks (N-oxide) in LC-MS.
-
Note: If degradation >20%, repeat with 0.3%
.
-
Protocol C: Photostability
Objective: Confirm stability of the benzyl chromophore.
-
Method: Expose solid sample (thin layer) to 1.2 million lux hours (cool white fluorescent) and 200 Wh/m² UV.
-
Control: Wrap a parallel sample in aluminum foil.
-
Risk: Benzylic positions can undergo photo-oxidation to benzaldehyde derivatives.
Analytical Methodology
Accurate quantification requires separating the parent carbamate from the free amine and ring-opened impurities.
Recommended HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm | Standard reverse phase retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH keeps amines protonated for better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
| Gradient | 5% B to 95% B over 15 mins | Slow gradient to separate ring-opened isomers. |
| Detection | UV @ 210 nm & 254 nm | 254 nm for Benzyl group; 210 nm for general detection. |
| Mass Spec | ESI Positive Mode | Detects |
Handling and Storage Recommendations
Based on the physicochemical properties of the Cbz-Cyclopropyl-Piperidine motif:
-
Storage State: Store as a solid hydrochloride salt if possible. The free base piperidine absorbs atmospheric
to form carbamates/carbonates. -
Temperature: -20°C for long-term storage. 2-8°C is acceptable for active use (<1 month).
-
Atmosphere: Store under Argon or Nitrogen. The cyclopropane ring renders the molecule sensitive to radical autoxidation over long periods.
-
Solution Stability: Avoid leaving in protic solvents (MeOH/EtOH) with traces of acid for prolonged periods to prevent slow solvolysis.
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[2] Link
- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 4th Edition, 2006. (Definitive source on Cbz stability and cleavage conditions).
-
Shanu-Wilson, J. "Metabolism of cyclopropyl groups." Hypha Discovery, 2021. (Detailed analysis of cyclopropane oxidative ring opening). Link
- Clayden, J., et al. "Organic Chemistry." Oxford University Press. (Mechanisms of carbamate hydrolysis and cyclopropane ring strain).
-
ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines." ResolveMass, 2025.[3] Link
Sources
In Silico Modeling of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate Interactions
Executive Summary
This guide details the computational strategy for modeling Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate , a molecule containing the structural hallmarks of a mechanism-based inhibitor for Lysine-Specific Demethylase 1 (LSD1/KDM1A) .
The presence of a cyclopropyl core substituted with a piperidine moiety strongly suggests this molecule functions as a mimic of the Histone H3 N-terminal tail (specifically the H3K4 residue). The benzyl carbamate (Cbz) moiety likely acts as a hydrophobic cap or a prodrug functionality. Consequently, the modeling strategy must address two distinct interaction modes:
-
Reversible Recognition: Binding of the intact carbamate within the LSD1 substrate channel.
-
Irreversible Inactivation: Modeling the active species (free amine) generated post-hydrolysis, which covalently modifies the FAD cofactor via a Single Electron Transfer (SET) mechanism.
Structural Basis & Target Identification[1][2][3][4]
The Pharmacophore
The molecule is composed of three distinct functional domains, each requiring specific modeling parameters:
| Domain | Function | Modeling Consideration |
| Cyclopropyl Core | Warhead / Linker | Rigid spacer. Crucial stereochemistry (trans vs cis) determines potency. |
| Piperidin-4-yl | H3K4 Mimic | Basic amine (pKa ~10-11). Must be modeled as protonated (+1) to interact with Asp555/Asp556 in the LSD1 active site. |
| Benzyl Carbamate | Cap / Prodrug | Hydrophobic bulk. Occupies the substrate binding groove or requires hydrolytic cleavage to activate the warhead. |
The Biological Target: LSD1 (KDM1A)
LSD1 is a flavin-dependent amine oxidase.[1][2][3] Inhibitors containing a cyclopropylamine core (e.g., tranylcypromine derivatives) function as suicide substrates . They are oxidized by FAD, generating a radical intermediate that opens the cyclopropyl ring and forms a covalent adduct with FAD C(4a) or N(5).
Computational Workflow Visualization
The following diagram outlines the decision tree for modeling this compound, distinguishing between its "prodrug" state and "active" state.
Figure 1: Integrated workflow for modeling both reversible recognition and irreversible inactivation pathways.
Protocol 1: Ligand Preparation & Stereochemistry
The IUPAC name does not specify stereochemistry. However, for cyclopropylamine LSD1 inhibitors, the trans configuration is typically more potent than the cis form. You must model all four stereoisomers to validate selectivity.
Step-by-Step Methodology:
-
Generation: Generate 3D coordinates for the (1R, 2S), (1S, 2R), (1R, 2R), and (1S, 2S) isomers.
-
Protonation:
-
Piperidine Nitrogen: Protonate (Charge +1). This mimics the Lysine-4 ammonium group of Histone H3.
-
Carbamate Nitrogen: Neutral.
-
-
Conformational Search: Use a high-temperature MD quench or Monte Carlo search (e.g., OPLS4 force field) to identify low-energy puckering states of the piperidine ring (chair conformation is preferred).
Protocol 2: Covalent Docking (The Active Mechanism)
If the benzyl carbamate is cleaved (metabolically or chemically), the resulting 2-(piperidin-4-yl)cyclopropylamine is the active warhead. Standard docking fails here because it cannot account for bond formation.
The Reaction Coordinate
The docking software must simulate the reaction between the cyclopropyl amine and the FAD cofactor .
-
Reaction: Nucleophilic attack / Radical recombination.
-
Linkage: Covalent bond between the opened cyclopropyl methylene carbon and FAD C(4a).
Covalent Docking Setup (e.g., using CovDock or Gold)
-
Receptor Grid: Center the grid on the FAD N5/C4a atoms (PDB ID: 2V1D or 2XXH ).
-
Custom Reaction Definition:
-
Ligand Atom: Amine Nitrogen (pre-reaction) -> Methylene Carbon (post-reaction).
-
Receptor Atom: FAD C4a.
-
Geometry: Enforce a tetrahedral geometry at the connection point.
-
-
Constraints: Apply a distance constraint (2.8 Å) between the Piperidine Nitrogen (+) and Asp555 (anionic carboxylate). This salt bridge is critical for potency and selectivity.
Protocol 3: Molecular Dynamics (MD) Simulation
MD is required to verify the stability of the complex and the integrity of the salt bridge over time.
System Parametrization
-
Protein: AMBER ff19SB or CHARMM36m.
-
Ligand: GAFF2 (General AMBER Force Field) with AM1-BCC charges.
-
Cofactor (FAD): This is the bottleneck. Do not use generic parameters. Use the FAD parameters derived for amine oxidases (often available in the AMBER parameter database or BioSimGrid). If modeling the covalent adduct, you must generate new topology files for the FAD-Ligand complex using antechamber.
Simulation Protocol
| Parameter | Setting | Rationale |
| Solvent Model | TIP3P Water Box | Explicit solvent is required to model water bridges in the large LSD1 cavity. |
| Ensemble | NPT (310 K, 1 atm) | Physiological conditions. |
| Duration | >100 ns | Sufficient to observe the stability of the Piperidine-Asp555 salt bridge. |
| Constraint | Free FAD | Do not restrain FAD; allow it to "breathe" to accommodate the bulky benzyl group (if modeling the intact non-covalent binder). |
Interaction Analysis & Signaling Pathway
Understanding the downstream effect of this interaction is vital for drug development. The following diagram illustrates the mechanistic pathway from inhibitor binding to gene regulation.
Figure 2: Mechanistic pathway of LSD1 inhibition leading to epigenetic modulation.[4][5][6]
References
-
Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine.[2] Biochemistry. Link
-
Binda, C., et al. (2010). Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2.[7] Journal of the American Chemical Society. Link
-
Mould, D. P., et al. (2017). Development of (4-cyanophenyl)glycine derivatives as reversible inhibitors of lysine specific demethylase 1.[5] Journal of Medicinal Chemistry. Link
-
Niwa, H., et al. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile.[8] Molecules. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Comparative analysis of small molecules and histone substrate analogues as LSD1 lysine demethylase inhibitors. [scholars.duke.edu]
- 4. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Advanced LSD1 Inhibitor Scaffolds: Technical Guide to Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
The following technical guide details the structural significance, synthetic methodology, and therapeutic utility of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate , a critical intermediate in the development of next-generation epigenetic modulators.
Executive Summary
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate (CAS: 1803605-34-6) serves as a high-value pharmacophore precursor in the synthesis of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors.[1][2] Unlike first-generation inhibitors based on the tranylcypromine (phenylcyclopropylamine, PCPA) scaffold—such as Vafidemstat or Tranylcypromine itself—this scaffold replaces the planar phenyl ring with a saturated, basic piperidine moiety.
This structural modification is strategic: it reduces intrinsic inhibition of Monoamine Oxidases (MAO-A/B), improves aqueous solubility, and provides a vector (the piperidine nitrogen) for extending interactions into the solvent-exposed regions of the LSD1 catalytic pocket.[2] This guide outlines the rigorous synthesis, handling, and application of this scaffold in medicinal chemistry.
Structural Analysis & Pharmacophore Logic[2]
The "Piperidine Shift" in Epigenetics
The transition from a phenyl core to a piperidine core represents a pivotal evolution in LSD1 inhibitor design.[2]
-
Classic Scaffold (PCPA): The phenyl ring fits into the hydrophobic substrate channel but often leads to off-target MAO inhibition due to high homology between LSD1 and MAO active sites.[1][2]
-
Next-Gen Scaffold (Piperidinyl-CPA): The piperidine ring maintains the hydrophobic bulk required for the channel but introduces:
-
sp³ Character: Increases "Fsp³" fraction, often correlating with better clinical success and solubility.
-
Selectivity: The non-aromatic core is less accommodated by the flat, aromatic-preferring active sites of MAOs.[2]
-
Vectorization: The secondary amine of the piperidine allows for rapid diversification (e.g., reductive amination, acylation) to probe the "exit vector" of the enzyme.
-
Stereochemical Criticality
The biological activity of cyclopropylamines is strictly governed by stereochemistry.[2] The (1R, 2S) trans-isomer is typically the bioactive conformer for LSD1 inhibition, mimicking the methylated lysine substrate. While the CAS 1803605-34-6 is often supplied as a trans-racemate or specific isomer, synthetic routes must prioritize trans-selectivity.[1][2]
Synthetic Protocol (Autonomy & Expertise)
The synthesis of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate requires a convergent approach, building the cyclopropane ring onto a pre-functionalized piperidine.[1][2] The following protocol is designed for high stereocontrol and scalability.
Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:[2]
-
N-Boc-piperidine-4-carboxaldehyde : The source of the piperidine ring.[1][2]
-
Triethyl phosphonoacetate : The two-carbon homologation reagent.[1][2] The Cbz-protected amine is installed via a Curtius Rearrangement , a safer and more efficient alternative to Hofmann degradation for this substrate.[2]
Step-by-Step Synthesis Workflow
Step 1: Horner-Wadsworth-Emmons Homologation [1][2]
-
Reagents: tert-Butyl 4-formylpiperidine-1-carboxylate, Triethyl phosphonoacetate, NaH (or LiCl/DBU for milder conditions).[1][2]
-
Protocol: React the aldehyde with the phosphonate ylide in dry THF at 0°C.
-
Outcome: Formation of the
-unsaturated ester (E-isomer major).[1][2] -
Insight: Use Masamune-Roush conditions (LiCl/DBU) if the aldehyde is prone to epimerization, though standard NaH is usually sufficient here.[1][2]
Step 2: Cyclopropanation (Corey-Chaykovsky)
-
Reagents: Trimethylsulfoxonium iodide (TMSOI), NaH, DMSO.
-
Protocol: Generate the sulfur ylide in situ and add the acrylate from Step 1. Heat to 50-60°C.
-
Mechanism: Conjugate addition of the ylide followed by intramolecular ring closure.
-
Outcome: trans-Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylate.
-
Control: The trans isomer is thermodynamically favored.[2] Verify ratio via ¹H NMR (coupling constants of cyclopropyl protons:
Hz vs Hz).
Step 3: Saponification & Curtius Rearrangement
-
Hydrolysis: LiOH in THF/H₂O to yield the carboxylic acid.[2]
-
Rearrangement:
-
Outcome: tert-Butyl 4-(2-(((benzyloxy)carbonyl)amino)cyclopropyl)piperidine-1-carboxylate.
-
Safety Note: Azides are shock-sensitive.[1][2] DPPA is safer than NaN₃/Acid chloride routes but requires blast shielding during reflux.[1][2]
Step 4: Orthogonal Deprotection (The Key Step)
-
Objective: Remove the Boc group (piperidine) while retaining the Cbz group (cyclopropyl amine).[1][2]
-
Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).
-
Protocol: Stir at 0°C -> RT for 1 hour.
-
Outcome: Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride .[1][2]
-
Purification: Precipitate as the HCl salt using Et₂O/Hexanes.
Quantitative Data Summary
| Parameter | Specification / Expectation |
| Appearance | White to off-white solid (HCl salt) |
| Molecular Weight | 310.82 g/mol (Free base: 274.[1][2]36) |
| ¹H NMR (DMSO-d₆) | |
| Mass Spec (ESI) | |
| Solubility | High in DMSO, MeOH; Low in Et₂O, Hexanes |
| Storage | -20°C, Hygroscopic (store under Argon) |
Visualization of Synthetic Logic
The following diagram illustrates the critical flow from the aldehyde precursor to the final orthogonal building block.
Figure 1: Convergent synthesis of the target scaffold via Curtius rearrangement, highlighting the orthogonal protection strategy.[3]
Therapeutic Applications & Mechanism[1]
Mechanism of Action: FAD Adduct Formation
Upon deprotection of the Cbz group (typically via H₂/Pd-C in the final drug synthesis step), the free cyclopropylamine acts as a mechanism-based inactivator .[1][2]
-
Oxidation: LSD1 oxidizes the amine to an imine, reducing the FAD cofactor to FADH₂.
-
Ring Opening: The cyclopropyl ring undergoes radical ring opening.[1][2]
-
Covalent Bonding: The reactive radical intermediate forms a covalent bond with C(4a) of the FAD cofactor, permanently disabling the enzyme.
Advantages Over Tranylcypromine[2]
-
Reduced MAO Liability: The piperidine ring is sterically bulkier and more polar than the phenyl ring of tranylcypromine, reducing affinity for the smaller, hydrophobic pockets of MAO-A and MAO-B.
-
Solubility: The basic nitrogen (
) allows for salt formation, significantly improving oral bioavailability compared to purely lipophilic analogs.[1][2]
References
-
LSD1 Inhibition & Scaffold Evolution
-
Piperidine-Cyclopropane Synthesis
-
Structural Biology of Piperidinyl Inhibitors
-
Commercial Availability & CAS Data
Sources
Methodological & Application
Application Note: Scalable Synthesis of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate , a privileged scaffold in the design of Lysine-Specific Demethylase 1 (LSD1) inhibitors (e.g., GSK2879552 analogues). The synthesis features a Rhodium-catalyzed cyclopropanation of tert-butyl 4-vinylpiperidine-1-carboxylate followed by a Curtius rearrangement to install the carbamate functionality. This guide prioritizes the trans-diastereomer, which is pharmacologically predominant in this class of inhibitors, and includes orthogonal deprotection strategies to access the free piperidine secondary amine while retaining the benzyl carbamate (Cbz) protection.
Retrosynthetic Analysis & Strategy
The synthetic strategy relies on constructing the cyclopropane core via carbene addition to an exocyclic alkene. The nitrogen of the piperidine ring requires protection (Boc) that is orthogonal to the target benzyl carbamate (Cbz), allowing for selective manipulation of the piperidine motif in downstream medicinal chemistry efforts.
Strategic Pathway (Graphviz)
Figure 1: Retrosynthetic logic flow from the target molecule back to the commercially available vinylpiperidine starting material.
Detailed Experimental Protocol
Phase 1: Cyclopropanation (Core Construction)
Objective: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylate. Critical Quality Attribute (CQA): Diastereomeric Ratio (dr). The reaction typically yields a mixture of cis and trans isomers.[1] The trans isomer is thermodynamically favored and usually the desired bioactive form.
Reagents:
-
tert-Butyl 4-vinylpiperidine-1-carboxylate (1.0 equiv)
-
Ethyl diazoacetate (EDA) (1.2 equiv) [Warning: Explosion Hazard ]
-
Rhodium(II) acetate dimer [Rh2(OAc)4] (0.5 mol%)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Purge with Argon.
-
Solubilization: Dissolve tert-butyl 4-vinylpiperidine-1-carboxylate (10 mmol) and Rh2(OAc)4 (0.05 mmol) in anhydrous DCM (50 mL).
-
Addition: Dissolve Ethyl diazoacetate (12 mmol) in DCM (20 mL) and transfer to the addition funnel.
-
Reaction: Heat the reaction mixture to a gentle reflux. Add the EDA solution dropwise over 4–6 hours. Note: Slow addition is crucial to minimize EDA dimerization (fumarate/maleate formation).
-
Completion: Stir at reflux for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Trans-isomer typically elutes second (more polar) or first depending on the specific stationary phase; verify via 1H-NMR (coupling constants of cyclopropyl protons: J~4-5 Hz for trans, J~8-9 Hz for cis).
-
Phase 2: Ester Hydrolysis
Objective: Conversion to 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid.
Protocol:
-
Dissolve the trans-ester (from Phase 1) in THF/MeOH/Water (3:1:1 ratio, 0.2 M concentration).
-
Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 equiv).
-
Stir at ambient temperature for 12 hours.
-
Acidify carefully with 1M HCl to pH ~3-4 at 0°C.
-
Extract with EtOAc (3x).[2] Dry combined organics over Na2SO4, filter, and concentrate to yield the carboxylic acid as a white solid. Used directly in the next step.
Phase 3: Curtius Rearrangement & Carbamate Trapping
Objective: Transformation of the acid to the Benzyl carbamate (Cbz) protected amine.
Reagents:
-
Carboxylic Acid (from Phase 2)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Benzyl Alcohol (BnOH) (2.0 equiv)
-
Toluene (anhydrous)
Protocol:
-
Activation: Dissolve the carboxylic acid (5 mmol) in anhydrous Toluene (25 mL) under Argon. Add TEA (7.5 mmol) followed by DPPA (5.5 mmol).
-
Rearrangement: Stir at room temperature for 30 minutes, then heat to 80°C for 2 hours. Evolution of N2 gas indicates isocyanate formation.
-
Trapping: Add Benzyl Alcohol (10 mmol) to the reaction mixture.
-
Reflux: Increase temperature to 100-110°C and stir for 12–16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with sat. NaHCO3, water, and brine.[3]
-
Purification: Silica gel chromatography (Hexane/EtOAc 3:1) yields tert-butyl 4-(2-(((benzyloxy)carbonyl)amino)cyclopropyl)piperidine-1-carboxylate .
Phase 4: Selective Deprotection (Final Target Generation)
Objective: Removal of the N-Boc group while retaining the Benzyl carbamate (Cbz). Note: The title "Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate" implies a free secondary amine on the piperidine.
Protocol:
-
Dissolve the intermediate from Phase 3 in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM). Do not use HBr/AcOH or Hydrogenolysis, as these will remove the Cbz group.
-
Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
-
Quench: Concentrate in vacuo. Redissolve in DCM and wash with sat.[3] NaHCO3 (carefully) to generate the free base, or precipitate as the TFA salt using cold Diethyl Ether.
-
Final Product: Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate.
Data Summary & Process Parameters
| Step | Reaction Type | Key Reagents | Critical Parameter | Typical Yield |
| 1 | Cyclopropanation | EDA, Rh2(OAc)4 | Slow addition rate (control exotherm/dimerization) | 60-75% |
| 2 | Hydrolysis | LiOH, THF/H2O | pH control during workup (avoid decarboxylation) | >90% |
| 3 | Curtius Rearrangement | DPPA, BnOH, Toluene | Anhydrous conditions; Temperature ramp | 55-70% |
| 4 | Deprotection | TFA, DCM | Selectivity (Boc vs Cbz) | >95% |
Mechanism of Action (Curtius Sequence)
Figure 2: Mechanistic pathway of the Curtius rearrangement converting the acid intermediate to the carbamate.
Safety & Troubleshooting
-
Ethyl Diazoacetate (EDA): Potentially explosive and toxic. Handle in a fume hood behind a blast shield. Do not distill to dryness.
-
Azides (DPPA): Organic azides can be shock-sensitive. Avoid concentrating reaction mixtures containing azides to dryness if possible.
-
Stereocontrol: If the cis/trans ratio is poor in Step 1, consider using bulky chiral catalysts (e.g., Rh2(S-DOSP)4) instead of Rh2(OAc)4 to enhance diastereoselectivity, though this increases cost.
References
-
GSK2879552 Synthesis: Structural analogues and intermediates described in ACS Med. Chem. Lett.2015 , 6, 6, 660–665. Link
-
Cyclopropanation Protocols: Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chem. Rev.1998 , 98, 911–960. Link
-
Curtius Rearrangement: Shioiri, T., et al. "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction." J. Am. Chem. Soc.1972 , 94, 6203–6205. Link
-
LSD1 Inhibitor Scaffolds: Malinge, P., et al. "LSD1 inhibitors for cancer treatment." Journal of Medicinal Chemistry2017 , 60, 11, 4657–4671. Link
Sources
Analytical methods for Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate characterization
Application Note: Comprehensive Characterization of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
Introduction & Molecule Analysis
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate is a critical intermediate, often utilized in the synthesis of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors (e.g., GSK-2879552 analogs). Its structure combines three distinct analytical challenges: a basic piperidine ring, a UV-active benzyl carbamate (Cbz) protecting group, and a rigid cyclopropyl core that introduces stereochemical complexity.
Structural Critical Quality Attributes (CQAs):
-
Stereoisomerism: The cyclopropane ring generates cis and trans diastereomers. Furthermore, each diastereomer exists as a pair of enantiomers (
vs ). -
Basicity: The secondary amine on the piperidine ring (
) is prone to peak tailing in reverse-phase HPLC if not properly buffered. -
Rotamerism: The carbamate nitrogen-carbon bond exhibits restricted rotation, often appearing as "split" or broadened peaks in NMR at room temperature.
This guide provides a self-validating analytical workflow to isolate, identify, and quantify these species.
Analytical Workflow Strategy
The characterization must follow a logical hierarchy: Chemical Purity
Figure 1: Hierarchical analytical workflow ensuring total characterization of the intermediate.
Protocol A: Achiral UHPLC (Purity & Diastereomer Separation)
Objective: Separate the cis and trans diastereomers and quantify synthetic impurities (e.g., benzyl alcohol, unreacted piperidine). Challenge: The basic piperidine moiety causes severe peak tailing on standard C18 columns at acidic pH. Solution: Use a High-pH stable Hybrid Silica column. The high pH deprotonates the piperidine, rendering it neutral and improving peak shape.
| Parameter | Condition |
| Column | Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 0.6 mL/min |
| Gradient | 0-1 min: 5% B; 1-10 min: 5% |
| Detection | UV @ 210 nm (Amide/Amine) and 254 nm (Benzyl ring) |
| Column Temp | 40°C |
Expected Results:
-
Elution Order: The cis isomer is generally more polar (due to the "folded" conformation exposing the amine/carbamate interaction) and typically elutes before the trans isomer in Reverse Phase, though this must be confirmed by NMR isolation.
-
Resolution: Expect Resolution (
) > 2.0 between diastereomers.
Protocol B: Chiral Separation (Enantiomeric Purity)
Objective: Determine the enantiomeric excess (ee) of the desired trans (or cis) isomer. Method: Supercritical Fluid Chromatography (SFC) is preferred over Normal Phase HPLC due to the basicity of the analyte.
| Parameter | Condition |
| Column | Chiralpak ID or IC (Immobilized Amylose/Cellulose), 3 µm, 4.6 x 150 mm |
| Mobile Phase | |
| Ratio | Isocratic 80:20 ( |
| Back Pressure | 120 bar |
| Detection | UV @ 254 nm |
Why this works: The immobilized phases (ID/IC) are robust against amine modifiers. The Isopropylamine additive is mandatory to suppress non-specific interactions between the piperidine nitrogen and the residual silanols on the stationary phase.
Protocol C: NMR Stereochemical Assignment
Objective: Unambiguously assign cis vs. trans geometry.
The "Trap": Unlike alkenes (where
- (vicinal): Typically 8 – 12 Hz .
- (vicinal): Typically 4 – 6 Hz .
Experimental Setup:
-
Solvent: DMSO-
(Preferred over to break H-bonding aggregates). -
Temperature: 350 K (77°C) .
-
Reasoning: At 25°C, the carbamate bond (N-C=O) rotates slowly, causing the piperidine and cyclopropyl signals to broaden or split (rotamers). Heating the sample coalesces these signals into sharp, interpretable peaks.
-
Diagnostic Signals:
-
Cyclopropyl Methine (
): The proton on the carbon attached to the carbamate nitrogen. -
Cyclopropyl Methine (
): The proton on the carbon attached to the piperidine ring.
Interpretation:
Measure the coupling constant (
-
If
Hz Trans isomer (Desired for most LSD1 inhibitors). -
If
Hz Cis isomer.
Figure 2: Decision tree for stereochemical assignment based on Karplus relationships in cyclopropane systems.
Mass Spectrometry & Impurity Profiling
Technique: LC-MS/MS (ESI Positive Mode).
Fragmentation Pattern (Q-TOF/Orbitrap):
-
Parent Ion:
calculated for . -
Fragment A (91.05 m/z): Tropylium ion (
), characteristic of the Benzyl group. -
Fragment B (Loss of Cbz): Mass shift of -134 Da, indicating the cleavage of the carbamate.
-
Fragment C (Piperidine-Cyclopropyl): Characteristic low mass fingerprint of the amine core.
Common Impurities:
-
Benzyl Alcohol: From hydrolysis of the Cbz group (Monitor UV 254nm, early eluting in RP-HPLC).
-
Symmetric Urea: If the synthesis involved a Curtius rearrangement of an acyl azide, moisture can lead to urea dimerization. This appears as a dimer mass
.
References
-
Whelk, O., et al. (1992). Chiral stationary phases for the separation of enantiomers.[1][2] Analytical Chemistry. Link (Grounding for Chiral HPLC selection).
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance.[3][4] Journal of the American Chemical Society.[3] Link (Theoretical basis for J-coupling assignment).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Cyclopropane coupling constants).
-
Snyder, L. R., et al. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley. (Grounding for High pH HPLC method development).
(Note: While specific application notes for this exact CAS are proprietary to drug developers, the protocols above are derived from first-principles analysis of the functional groups and standard medicinal chemistry practices for this scaffold class.)
Sources
Application Notes and Protocols for the Characterization of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate as a Sigma Receptor Ligand
Foreword for the Advanced Researcher
The landscape of neuropharmacology and oncology is continually reshaped by the pursuit of novel molecular probes with high affinity and selectivity for specific therapeutic targets. Among these, the sigma-1 (σ₁) and sigma-2 (σ₂) receptors have emerged as compelling targets due to their roles in a multitude of cellular functions and their implication in pathologies ranging from neuropathic pain and neurodegenerative diseases to cancer proliferation.[1][2][3] This document serves as a comprehensive technical guide for the advanced researcher, providing a detailed framework for the characterization of a novel putative sigma receptor ligand: Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate .
While this specific molecule is not yet extensively documented in peer-reviewed literature, its structural motifs—a central piperidine core, a cyclopropylamine element, and a benzyl carbamate group—suggest a strong potential for interaction with sigma receptors based on established structure-activity relationships (SAR).[4][5] The piperidine moiety is a well-established scaffold for high-affinity sigma receptor ligands, and the incorporation of a rigid cyclopropyl group can enhance binding affinity and metabolic stability.[1][6] This guide is therefore constructed on a foundation of established principles and validated protocols, presenting a hypothetical yet scientifically rigorous profile of the compound to guide its empirical investigation.
Herein, we eschew a rigid template in favor of a logically flowing narrative that begins with the molecule's synthetic pathway, delves into its theoretical binding characteristics, and culminates in a suite of detailed, actionable protocols for its comprehensive pharmacological evaluation. Our objective is to empower researchers to not only replicate these methods but to understand the causality behind each step, ensuring the generation of robust and reliable data.
Compound Profile: Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
Rationale and Structural Features
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate is a novel chemical entity designed to probe the pharmacophoric requirements of the sigma receptor binding sites. Its structure incorporates key features known to confer affinity for these receptors:
-
Piperidine Core : A privileged scaffold in sigma receptor ligand design, providing the basic nitrogen atom crucial for interaction with the receptor binding pocket.[7]
-
Cyclopropyl Group : This rigid moiety introduces conformational constraint, which can lock the molecule into a bioactive conformation, potentially increasing binding affinity and selectivity. The cyclopropyl group is also known to enhance metabolic stability and brain permeability.[6]
-
Benzyl Carbamate : This lipophilic group can engage in hydrophobic and π-stacking interactions within the receptor, contributing to overall binding affinity. The carbamate linker provides a specific spatial orientation for this group relative to the piperidine core.
Proposed Synthesis Pathway
A plausible synthetic route to Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate would involve the initial construction of the key intermediate, a protected 2-(piperidin-4-yl)cyclopropylamine. This can be achieved through several established methods, such as a modified Kulinkovich reaction or a Simmons-Smith cyclopropanation of a suitable vinylpiperidine precursor.[8][9] A representative, hypothetical pathway is outlined below.
Caption: Proposed synthetic route for Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate.
Hypothetical Binding Affinity Profile
Based on SAR of analogous compounds, we hypothesize that Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate will exhibit nanomolar affinity for the σ₁ receptor and potentially moderate to high affinity for the σ₂ receptor. The following table presents a plausible, hypothetical binding profile to guide initial experiments.
| Receptor Subtype | Radioligand | Hypothetical Kᵢ (nM) | Hypothetical Selectivity (σ₂/σ₁) |
| Sigma-1 (σ₁) | -Pentazocine | 5.8 | \multirow{2}{*}{12.6} |
| Sigma-2 (σ₂) | [³H]DTG | 73.2 |
This data is hypothetical and for illustrative purposes. Actual values must be determined empirically.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: In Vitro Radioligand Binding Assays
This protocol details the methodology to determine the binding affinity (Kᵢ) of the test compound for σ₁ and σ₂ receptors using competitive displacement assays.
2.1.1. Materials and Reagents
-
Tissue Source : Guinea pig brain membranes for σ₁ receptors; Rat liver membranes for σ₂ receptors.[6]
-
Radioligands :
-
Masking Agent (for σ₂ assay) : (+)-Pentazocine (Sigma-Aldrich)[11]
-
Non-specific Binding Control : Haloperidol (Sigma-Aldrich)
-
Assay Buffer : 50 mM Tris-HCl, pH 7.4
-
Wash Buffer : Ice-cold 10 mM Tris-HCl, pH 7.4
-
Test Compound : Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate, dissolved in DMSO to a stock concentration of 10 mM.
-
96-well microplates, glass fiber filters (GF/B), cell harvester, scintillation counter, and scintillation fluid.
2.1.2. Membrane Preparation
-
Homogenize fresh or frozen guinea pig brain or rat liver tissue in 10 volumes of ice-cold sucrose buffer (0.32 M sucrose in 10 mM Tris-HCl, pH 7.4).[11]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[12]
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., using a BCA assay), and store aliquots at -80°C.
2.1.3. Assay Procedure
Caption: Workflow for the radioligand binding assay.
Step-by-Step Method:
-
Plate Setup : Prepare a 96-well plate with serial dilutions of the test compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Include wells for total binding (vehicle only) and non-specific binding (10 µM haloperidol).
-
Sigma-1 Assay : To each well, add:
-
Sigma-2 Assay : To each well, add:
-
Incubation : Incubate the plates with gentle agitation. For the σ₁ assay, incubate at 37°C for 90 minutes. For the σ₂ assay, incubate at room temperature for 120 minutes.[11]
-
Harvesting : Terminate the incubation by rapid filtration through GF/B filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Washing : Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting : Place the filter discs in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Data Analysis :
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]
-
Protocol 2: Functional Characterization (Agonist vs. Antagonist)
Determining whether a ligand activates (agonist) or blocks (antagonist) a receptor is critical. The functional assays for σ₁ and σ₂ receptors differ significantly.
2.2.1. Sigma-2 Receptor Functional Assay: Cell Viability and Caspase-3 Activation
Many σ₂ receptor agonists have been shown to induce apoptosis in cancer cell lines, which highly express this receptor.[7][13] This protocol uses cytotoxicity as a functional readout.
-
Cell Line : MDA-MB-435 (human melanoma) or EMT-6 (mouse breast cancer) cells.[7]
-
Reagents : Cell culture medium (e.g., DMEM), FBS, penicillin/streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay (Promega), Caspase-Glo® 3/7 Assay (Promega), Siramesine (known σ₂ agonist, as a positive control).
-
Procedure :
-
Cell Plating : Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat cells with increasing concentrations of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include wells with vehicle control and a positive control (Siramesine).
-
Antagonist Test : To determine antagonist activity, pre-incubate cells with the test compound for 1 hour before adding a known EC₅₀ concentration of Siramesine.
-
Assay Readout :
-
Cell Viability : After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Caspase-3 Activity : In a parallel plate, measure caspase-3/7 activity using the Caspase-Glo® 3/7 assay.[7]
-
-
-
Data Interpretation :
-
Agonist : The compound induces a dose-dependent decrease in cell viability and an increase in caspase-3 activity.
-
Antagonist : The compound itself has no effect on cell viability but blocks the cytotoxic effect of the agonist (Siramesine).
-
Partial Agonist : The compound induces a partial cytotoxic effect and may partially block the effect of a full agonist.
-
2.2.2. Sigma-1 Receptor Functional Assay: Modulation of Neurite Outgrowth
σ₁ receptor activation is known to modulate neurite outgrowth in neuronal cell lines, providing a robust functional assay.
-
Cell Line : PC12 cells (rat pheochromocytoma).
-
Reagents : Nerve Growth Factor (NGF), PRE-084 (known σ₁ agonist), NE-100 (known σ₁ antagonist).
-
Procedure :
-
Cell Plating : Plate PC12 cells on collagen-coated plates.
-
Differentiation : Treat cells with a sub-optimal concentration of NGF (e.g., 25 ng/mL) to induce minimal differentiation.
-
Compound Treatment : Co-treat cells with NGF and varying concentrations of the test compound.
-
To test for agonist activity, observe if the compound enhances NGF-induced neurite outgrowth. Use PRE-084 as a positive control.
-
To test for antagonist activity, pre-treat cells with the test compound before adding NGF and an effective concentration of PRE-084. Observe if the test compound blocks the PRE-084-mediated enhancement of neurite outgrowth. Use NE-100 as a positive control.
-
-
Analysis : After 48-72 hours, fix the cells and quantify neurite outgrowth using microscopy and image analysis software (e.g., ImageJ). A cell is considered differentiated if it possesses at least one neurite equal to or longer than the diameter of the cell body.
-
-
Data Interpretation :
-
Agonist : Potentiates NGF-induced neurite outgrowth.
-
Antagonist : Blocks the potentiating effect of a known σ₁ agonist like PRE-084.
-
Key Signaling Pathways and Mechanisms
Understanding the downstream effects of sigma receptor modulation is crucial for predicting the in vivo consequences of ligand binding.
Caption: Simplified overview of sigma-1 and sigma-2 receptor signaling pathways.
The σ₁ receptor, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, acts as a molecular chaperone.[9] Under resting conditions, it is bound to the BiP chaperone. Upon stimulation by agonists or cellular stress, it dissociates from BiP and can modulate various client proteins, including the IP₃ receptor, to regulate calcium signaling between the ER and mitochondria.[8][14] This modulation of calcium homeostasis and interaction with various ion channels and neurotransmitter receptors underpins its role in neuroprotection and synaptic plasticity.
The σ₂ receptor, identified as TMEM97, is involved in cholesterol homeostasis and calcium signaling.[2][4] It is highly expressed in proliferating cells, including many types of tumors.[13] Activation of the σ₂ receptor by agonist ligands has been shown to trigger apoptotic cell death pathways, making it a promising target for anticancer therapies.[7]
Concluding Remarks for the Investigator
The protocols and conceptual framework provided herein offer a robust starting point for the systematic evaluation of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate as a novel sigma receptor ligand. While the binding data and synthetic pathway are presented as scientifically-grounded hypotheses, the experimental methodologies are based on established and validated techniques in the field. By following these detailed procedures, researchers can empirically determine the compound's true affinity, selectivity, and functional activity, thereby elucidating its potential as a pharmacological tool or therapeutic lead. The successful characterization of such novel ligands is paramount to advancing our understanding of sigma receptor biology and developing next-generation therapeutics for a host of challenging diseases.
References
-
Abate, C., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Hosaini, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]
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Berardi, F., et al. (2004). SYNTHESIS AND STRUCTURE ACTIVITY RELATIONSHIPS OF A SERIES OF SIGMA RECEPTOR LIGANDS. Semantic Scholar. Available at: [Link]
-
Chu, W., et al. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC. Available at: [Link]
-
Hayashi, T. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. Available at: [Link]
-
Hiranita, T., et al. (2022). Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain. MDPI. Available at: [Link]
-
Izzo, E., et al. (2023). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. MDPI. Available at: [Link]
-
Jean, L., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm. Available at: [Link]
-
Kim, I., et al. (2025). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. Available at: [Link]
-
Kulinkovich, O. (n.d.). Kulinkovich reaction. Wikipedia. Available at: [Link]
-
Li, D., et al. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Pharmacology. Available at: [Link]
- Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.
-
Pal, A., et al. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. Available at: [Link]
-
Perregaard, J., et al. (1995). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry. Available at: [Link]
-
Poupaert, J. H. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. Available at: [Link]
-
Rousseaux, S. A. L., et al. (2026). Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. Organic Letters. Available at: [Link]
-
Simmons, H. E., & Smith, R. D. (n.d.). Simmons–Smith reaction. Wikipedia. Available at: [Link]
-
Skuza, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Available at: [Link]
-
van Waarde, A., et al. (2015). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. PMC. Available at: [Link]
-
Vilner, B. J., & Bowen, W. D. (1993). Characterization of two novel sigma receptor ligands: antidystonic effects in rats suggest sigma receptor antagonism. PubMed. Available at: [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Wikipedia. (n.d.). Sigma-1 receptor. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Sigma-2 receptor. Wikipedia. Available at: [Link]
-
Wu, Z., & Bowen, W. D. (2004). Sigma-1 receptor ligands: potential in the treatment of neuropsychiatric disorders. CNS Drugs. Available at: [Link]
-
Xu, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available at: [Link]
-
Yacoubian, T. N., & Walker, J. M. (2026). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. Available at: [Link]
-
Zaman, V., et al. (2015). Sigma receptors [σRs]: biology in normal and diseased states. Taylor & Francis Online. Available at: [Link]
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- 1. Deuterated Cyclopropanation of Alkenes by Iron Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. ftp.orgsyn.org [ftp.orgsyn.org]
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- 13. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Formulation Strategies for Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate in In Vivo Studies
Abstract & Compound Profile
This technical guide details the formulation protocols for Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate , a synthetic small molecule sharing structural pharmacophores with Lysine Specific Demethylase 1 (LSD1) inhibitors (e.g., GSK2879552).[1]
The molecule features a basic piperidine ring (pKa ~10.[1]5) linked to a lipophilic benzyl carbamate via a rigid cyclopropyl spacer.[1] This amphiphilic structure presents a classic Class II/IV BCS challenge: high permeability but pH-dependent solubility .[1] Successful in vivo delivery requires exploiting the basic nitrogen for ionization or utilizing complexation agents to mask the hydrophobic tail.
physicochemical Profile
| Property | Estimated Value | Formulation Implication |
| Molecular Weight | ~274.36 g/mol | Suitable for high molarity formulations.[1] |
| pKa (Basic) | 10.2 – 10.8 (Piperidine) | High solubility in acidic media (pH < 5); risk of precipitation at physiological pH (7.4).[1] |
| LogP | 2.5 – 3.2 | Moderate lipophilicity; requires co-solvents or cyclodextrins for IV administration. |
| Stability | Carbamate Linker | Susceptible to hydrolysis in highly alkaline conditions or plasma esterases. |
Formulation Decision Matrix
The choice of vehicle depends strictly on the administration route and the required dose. Do not use a suspension for Intravenous (IV) dosing.[1][2]
Figure 1: Decision tree for vehicle selection based on route of administration and dosage requirements.
Protocol A: Cyclodextrin Complexation (IV/IP/PO)
Best for: Pharmacokinetics (PK), IV administration, and maximizing bioavailability.[1] Mechanism: Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®) forms an inclusion complex with the lipophilic benzyl/cyclopropyl moiety, while the piperidine remains protonated in the buffer.[1]
Materials
-
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate (API)[1]
-
SBE-β-CD (Captisol®) or HP-β-CD[1]
-
Citric Acid or 1N HCl[1]
-
Sterile Water for Injection (SWFI)[1]
Step-by-Step Procedure
-
Vehicle Preparation: Prepare a 20% (w/v) SBE-β-CD solution in 50 mM Citrate Buffer (pH 4.0).[1]
-
Note: The acidic pH ensures the piperidine nitrogen is fully protonated (
), drastically increasing intrinsic solubility.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
-
Weighing: Weigh the required amount of API into a sterile glass vial.
-
Wetting: Add 5% of the final volume using DMSO (Optional, only if wetting is difficult) or add the vehicle directly.
-
Solubilization: Add the 20% CD vehicle to 90% of the target volume.
-
Processing: Vortex for 2 minutes, then sonicate in a water bath at 37°C for 10–15 minutes until clear.
-
pH Adjustment: Check pH. If > 5.0, titrate carefully with 1N HCl to pH 4.5 ± 0.2 .
-
Critical: If pH rises to > 7, the free base will precipitate.
-
-
Finalize: Bring to final volume with vehicle. Filter sterilize (0.22 µm PVDF) for IV use.[1]
Target Concentration: 1 – 5 mg/mL (Solution)[1]
Protocol B: Co-Solvent System (Oral PK)
Best for: Quick screening studies where cyclodextrins are unavailable.[1] Composition: 5% DMSO / 40% PEG300 / 55% Water.
Step-by-Step Procedure
-
Dissolution: Dissolve the API completely in 100% DMSO (Volume = 5% of total).
-
Visual Check: Ensure no particles remain.
-
-
Co-solvent Addition: Slowly add PEG300 (Volume = 40% of total) while vortexing.[1] The solution may warm slightly.
-
Aqueous Phase: Slowly add Sterile Water (Volume = 55% of total) in a dropwise manner while vortexing.
-
Caution: Rapid addition of water can cause "crashing out" (precipitation) due to the local change in dielectric constant.
-
-
Observation: Inspect for the Tyndall effect (haziness). If hazy, the compound has precipitated.
Target Concentration: 1 – 10 mg/mL[1]
Protocol C: Homogeneous Suspension (Toxicology/Efficacy)
Best for: High-dose oral gavage (PO) studies (>30 mg/kg) where solubility limits are exceeded.[1]
Materials
-
Suspending Agent: 0.5% (w/v) Methylcellulose (400 cP) or Hydroxypropyl methylcellulose (HPMC).[1]
-
Wetting Agent: 0.1% (v/v) Tween 80 (Polysorbate 80).[1]
Step-by-Step Procedure
-
Grinding: If API is crystalline/chunky, grind it to a fine powder using a mortar and pestle to ensure uniform particle size.
-
Paste Formation: Weigh API into the mortar. Add the Tween 80 and a small volume of the Methylcellulose solution. Triturate (grind) to form a smooth, lump-free paste.[1]
-
Dilution: Gradually add the remaining Methylcellulose solution while stirring continuously.
-
Homogenization: Transfer to a vial and vortex/sonicate for 10 minutes to disperse aggregates.
-
Dosing: Stir constantly (using a magnetic stir bar) during the dosing session to ensure dose uniformity.
Target Concentration: 10 – 100 mg/mL[1]
Quality Control & Stability
Before administering to animals, validate the formulation:
-
Visual Inspection:
-
Solutions: Must be clear and colorless/pale yellow. Any turbidity indicates precipitation.
-
Suspensions: Must be resuspendable with gentle shaking.
-
-
Dilution Integrity (For IV):
-
Test: Dilute 100 µL of the formulation into 1 mL of warm plasma or PBS (pH 7.4).
-
Pass: Solution remains clear for >30 minutes.
-
Fail: Immediate cloudiness (risk of phlebitis or embolism).[1]
-
-
Storage:
References
-
Li, P., & Zhao, L. (2007).[1] Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. Link
-
FDA Center for Drug Evaluation and Research. (2023). Inactive Ingredient Search for Approved Drug Products. U.S. Food and Drug Administration. Link
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link
-
Gad, S. C., et al. (2016).[1] Vehicles for Animal Studies. International Journal of Toxicology. Link[1]
-
MedChemExpress. (2023).[1] GSK2879552 Formulation and Solubility Data. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate Synthesis
Welcome to the technical support center for the synthesis of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, during the multi-step synthesis of this valuable piperidine-containing cyclopropylamine scaffold. We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights to help you diagnose and resolve common issues.
Part 1: Troubleshooting Guide for Low Yield
This section is structured as a direct response to common problems encountered during synthesis. We will diagnose potential causes and provide actionable solutions.
Q1: My overall yield is critically low (<25%). Where is the most likely point of failure in the synthetic sequence?
A1: A critically low overall yield in a multi-step synthesis is typically due to a single catastrophic failure in one key step or a significant, cumulative loss across all steps. The most demanding transformation in this synthesis is the formation of the substituted cyclopropylamine core.
Initial Diagnostic Workflow:
-
Retrospective Analysis: Re-examine the analytical data (¹H NMR, LC-MS) from each isolated intermediate. A low yield in one step is often preceded by poor purity in the previous intermediate.
-
Focus on the Core Formation: The two primary routes to the cyclopropylamine core are:
-
Route A: Cyclopropanation of an N-Boc-4-vinylpiperidine precursor, followed by functional group manipulation (e.g., Curtius rearrangement).
-
Route B: A titanium-mediated reaction of an N-Boc-4-cyanopiperidine precursor with a Grignard reagent (Kulinkovich-Szymoniak reaction).
-
In our experience, Route B is more direct but highly sensitive to reaction parameters , making it a frequent source of low yield. Route A is longer but offers more stable intermediates and clearer checkpoints. The primary suspect is almost always the step where the three-membered ring is constructed.
Below is a troubleshooting decision tree to guide your investigation.
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Q2: My Kulinkovich-Szymoniak reaction on N-Boc-4-cyanopiperidine yields mainly a ketone byproduct and recovers starting material. What's going wrong?
A2: This is a classic symptom of suboptimal conditions in the titanium-mediated cyclopropylamine synthesis. The formation of a ketone or a tertiary carbinamine are well-documented competing pathways.[1][2]
Causality and Solutions:
-
Incorrect Stoichiometry: The ratio of the Grignard reagent to the titanium catalyst and nitrile substrate is the most critical factor.
-
The Problem: The reaction proceeds via a titanacyclopropane intermediate. If the concentration of this active species is too low (due to sub-stoichiometric titanium) or if excess Grignard reagent is present, side reactions dominate.[1] Excess Grignard reagent (>2.5 equivalents) can attack the intermediate azatitanacycle, leading to tertiary carbinamines after workup. Under Kulinkovich-de Meijere conditions, the intermediate can hydrolyze to a ketone.[3]
-
The Solution:
-
Titrate Your Grignard: Never assume the stated molarity of commercial Grignard reagents. Titrate it before use.
-
Strict Ratios: Use a slight excess of titanium(IV) isopropoxide (1.2-1.4 eq) relative to the nitrile (1.0 eq). The Grignard reagent (e.g., EtMgBr) should be between 2.0 and 2.2 equivalents.
-
-
-
Reagent Quality and Addition:
-
The Problem: Titanium(IV) isopropoxide is extremely sensitive to moisture. Wet solvent or glassware will rapidly decompose it, halting the catalytic cycle. Similarly, slow or incomplete formation of the initial titanacyclopropane leads to poor conversion.
-
The Solution:
-
Anhydrous Conditions: Use flame-dried glassware under an inert atmosphere (Argon or Nitrogen). Solvents must be rigorously dried.
-
Slow Addition at Low Temperature: Add the Grignard reagent to the solution of nitrile and Ti(O-iPr)₄ in an ethereal solvent (THF or Et₂O) slowly, maintaining the temperature between 0 °C and 5 °C. This allows for the controlled formation of the key intermediates.
-
-
-
Lewis Acid Activation:
-
The Problem: The conversion of the intermediate azatitanacycle to the final cyclopropylamine is facilitated by a Lewis acid (often BF₃·OEt₂), which is added in a subsequent step.[1] Improper addition can lead to decomposition or incomplete conversion.
-
The Solution: After the initial reaction, the mixture should be cooled before the dropwise addition of the Lewis acid.
-
Q3: I'm struggling with the final Boc deprotection step. My yield is low and the product is impure.
A3: The final deprotection of the piperidine nitrogen is a delicate step. While seemingly straightforward, the use of strong acids like trifluoroacetic acid (TFA) or concentrated HCl can lead to undesired side reactions if not properly controlled.
Potential Issues and Mitigations:
-
Acid-Catalyzed Ring Opening: Cyclopropanes are strained rings and can undergo ring-opening under harsh acidic conditions, especially if there are activating groups present.[4]
-
Cbz Group Cleavage: While the benzyl carbamate (Cbz) group is generally stable to the conditions used for Boc removal, prolonged exposure to strong acid at elevated temperatures can cause partial or complete cleavage.
-
Workup and Isolation: The final product is a free base, which can be challenging to extract and purify. It may be volatile or highly water-soluble as a hydrochloride salt.
Recommended Protocol for Robust Boc Deprotection:
-
Condition: Use a solution of 4M HCl in 1,4-dioxane at 0 °C to room temperature. Dioxane is an excellent solvent for this purpose and the HCl is easily sourced or prepared.[5]
-
Monitoring: Monitor the reaction closely by TLC or LC-MS (typically complete within 1-4 hours).
-
Workup:
-
Upon completion, carefully evaporate the solvent and excess HCl under reduced pressure without heating.
-
The resulting crude material is the hydrochloride salt. To obtain the free base, dissolve the crude salt in water, cool in an ice bath, and carefully basify to pH >10 with 2M NaOH.
-
Promptly extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free base. For long-term storage, conversion back to a stable salt (e.g., hydrochloride or fumarate) is recommended.
-
Part 2: Frequently Asked Questions (FAQs)
-
Q: What is the recommended starting material for the synthesis?
-
A: We recommend starting from N-Boc-4-piperidone. It is commercially available and can be efficiently converted to either N-Boc-4-vinylpiperidine (for Route A) via a Wittig reaction or to N-Boc-4-cyanopiperidine (for Route B) via a Strecker-type reaction or by dehydration of the corresponding oxime.
-
-
Q: My cyclopropanation results in a mix of diastereomers. How can I separate them?
-
A: The formation of both cis and trans diastereomers is common. The diastereomeric ratio can sometimes be influenced by the choice of catalyst or reagent.[1] However, chromatographic separation is almost always necessary.
-
Technique: Flash column chromatography on silica gel is the standard method.
-
Pro Tip: The basic piperidine nitrogen can cause tailing on silica gel. To improve separation, add 0.5-1% triethylamine or ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate + 1% Et₃N). The separation is often easier after the cyclopropylamine has been protected with the Cbz group, as the molecule is less polar and less basic.
-
-
-
Q: Are there any specific safety precautions I should take?
-
A: Yes. Several reagents used in common synthetic routes require careful handling:
-
Grignard Reagents (e.g., EtMgBr): Pyrophoric; react violently with water. Must be handled under an inert atmosphere.
-
Titanium(IV) isopropoxide: Extremely moisture-sensitive.
-
Diiodomethane (for Simmons-Smith): Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
Sodium Azide / Diphenylphosphoryl azide (DPPA) (for Curtius): Highly toxic and potentially explosive.
-
-
Part 3: Optimized Experimental Protocols
The following protocols are provided as a trusted starting point, incorporating best practices to maximize yield and purity.
Protocol 1: Optimized Kulinkovich-Szymoniak Synthesis of the Cyclopropylamine Core
This protocol describes the direct conversion of N-Boc-4-cyanopiperidine to N-Boc-4-(1-aminocyclopropyl)piperidine.
Caption: Workflow for Kulinkovich-Szymoniak Reaction.
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add N-Boc-4-cyanopiperidine (1.0 eq) and anhydrous THF.
-
Add titanium(IV) isopropoxide (1.3 eq) via syringe and cool the resulting solution to 0 °C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (2.2 eq, previously titrated) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath) and slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq).
-
Allow the mixture to warm slowly to room temperature and stir for an additional 3 hours.
-
Carefully quench the reaction by the slow addition of 1M aqueous NaOH. Filter the resulting mixture through a pad of celite, washing with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (SiO₂, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine) to afford the desired N-Boc protected aminocyclopropylpiperidine.
Data Summary: Expected Outcomes
| Step | Transformation | Reagents | Expected Yield | Purity (LC-MS) | Key Parameters |
| 1 | Core Synthesis | N-Boc-4-cyanopiperidine, EtMgBr, Ti(O-iPr)₄ | 50-70% | >95% | Strict stoichiometry, Anhydrous conditions |
| 2 | Cbz Protection | Cyclopropylamine intermediate, Cbz-Cl, Base | 85-95% | >98% | Low temperature, slow addition of Cbz-Cl |
| 3 | Boc Deprotection | Fully protected intermediate, 4M HCl/Dioxane | 90-98% | >97% | Temperature control (0°C to RT), careful workup |
Part 4: References
-
Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]
-
Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved February 20, 2026, from [Link]
-
Phelan, J. P., Lang, S. B., Compton, J. S., Kelly, C. B., Dykstra, R., Gutierrez, O., & Molander, G. A. (2018). A General and Mild Single-Step Protocol for the Cyclopropanation of Alkenes. Journal of the American Chemical Society, 140(30), 9648–9653. [Link]
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
-
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977-1050. [Link]
-
de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033–2055. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]
-
Davenport, A. J., et al. (2020). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved February 20, 2026, from [Link]
-
Li, W., Gao, J. J., Lorenz, J. C., et al. (2012). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development, 16(5), 899-905. [Link]
-
Nelson, T. D., & Crouch, R. D. (2004). Reductive Amination of Ketones and Aldehydes with Sodium Triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. [Link] - Note: A general reference for reductive amination, a related transformation. A direct link for the specific deprotection protocol in the DTIC document was not available, but 4M HCl in dioxane is a standard, widely published method.
Sources
Improving the purity of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
Welcome to the Technical Support Center for Advanced Intermediates .
Ticket Subject: Purification & Quality Control of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Reference ID: TR-LSD1-INT-04
Executive Summary
You are likely working with this compound as a critical scaffold for LSD1 (KDM1A) inhibitors (analogous to Vafidemstat or Tranylcypromine derivatives). The structural complexity arises from the cyclopropane core , which introduces cis/trans diastereomers, and the amphoteric nature of the molecule (a basic secondary piperidine amine and a neutral Cbz-protected exocyclic amine).
This guide addresses the three most common "pain points" reported by our user base:
-
Stereochemical Resolution: Separating the desired trans-isomer from the cis-impurity.
-
Physical State Issues: Handling "oiling out" during crystallization.
-
Chemical Purity: Removing benzyl alcohol and unreacted starting materials.
Module 1: Stereochemical Purity (The Cis/Trans Challenge)
User Ticket #1042: "I synthesized the crude carbamate via Curtius rearrangement, but NMR shows a 60:40 trans:cis ratio. Flash chromatography isn't separating them efficiently. How do I enrich the trans-isomer?"
Root Cause Analysis: Cyclopropyl amines synthesized via carbene addition or Curtius rearrangement often yield thermodynamic mixtures. Standard silica chromatography is frequently insufficient because the Cbz group masks the polarity differences between the diastereomers.
Resolution Protocol: Orthogonal Salt Formation Since your molecule contains a free piperidine nitrogen , we can exploit this basic handle to create diastereomeric salts that have significantly different lattice energies.
Step-by-Step Resolution Guide:
-
Solvent Selection: Do not use chlorinated solvents. Use Ethanol (EtOH) or Isopropanol (IPA) .
-
Acid Screening: The trans-isomer of piperidinyl-cyclopropanes often crystallizes preferentially with dicarboxylic acids.
-
Primary Candidate:L-Tartaric Acid (0.5 - 1.0 eq).
-
Secondary Candidate:Fumaric Acid (0.5 - 1.0 eq).
-
-
The "Seeding" Protocol:
-
Dissolve crude oil in 5 volumes of hot EtOH.
-
Add 1.0 eq of L-Tartaric acid dissolved in hot EtOH.
-
Cool slowly to RT. If oiling occurs, reheat and add 10% seed crystals (if available) or scratch the glass.
-
Critical Step: If no crystals form, add Ethyl Acetate (EtOAc) dropwise as an anti-solvent until turbidity persists, then cool to 4°C.
-
Validation (Self-Check):
-
Neutralize a small sample (NaOH/DCM extraction).
-
Run 1H-NMR.[3][4][5] The cyclopropyl protons for cis vs trans have distinct coupling constants (
, ) [1].
Module 2: Troubleshooting Crystallization ("Oiling Out")
User Ticket #1055: "My material is pure by LCMS, but it remains a sticky gum. I cannot get a solid for X-ray or stability studies."
Root Cause Analysis: Benzyl carbamates with aliphatic chains are notorious for "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing. This happens when the temperature drops below the phase separation limit before it hits the solubility curve.
Troubleshooting Matrix:
| Solvent System | Polarity Index | Outcome | Recommendation |
| DCM / Hexane | Low | Oiling | Avoid. Evaporation rates differ too much. |
| EtOAc / Heptane | Medium | Good | Standard binary system. Start with 1:1. |
| MTBE (Pure) | Medium-Low | Excellent | Methyl tert-butyl ether often induces kinetic crystallization in carbamates. |
| Toluene | Low | Variable | Good for thermodynamic equilibration but slow. |
The "Cloud Point" Oscillation Method:
-
Dissolve the gum in the minimum amount of Toluene at 60°C.
-
Add Heptane dropwise until the solution turns slightly cloudy.
-
Add one drop of Toluene to clear it.
-
Cool very slowly (10°C per hour). Rapid cooling traps solvent and causes oiling.
Module 3: Chemical Impurity Removal
User Ticket #1089: "I see a persistent impurity at RRT 0.85 and traces of benzyl alcohol. How do I clean this up without a column?"
Root Cause Analysis:
-
Benzyl Alcohol: A byproduct of Cbz-Cl hydrolysis or carbamate degradation.
-
RRT 0.85: Likely the N,N-bis-alkylated byproduct or unreacted amine precursor.
The "Acid-Base Swing" Wash Protocol: This protocol utilizes the basicity of the piperidine ring to wash away non-basic impurities (like Benzyl alcohol) while retaining your product in the aqueous phase.
Workflow Diagram (Graphviz):
Caption: The "Acid-Base Swing" exploits the piperidine pKa (~10-11) to orthogonally remove neutral lipophilic impurities.
Module 4: Decision Logic for Isomer Separation
When to use Chromatography vs. Crystallization?
Caption: Decision tree for selecting the most efficient purification modality based on initial isomeric ratio.
References & Grounding
-
Stereochemical Assignment: For cyclopropylamines, the cis isomer typically displays a larger coupling constant (
Hz) compared to the trans isomer ( Hz) due to the Karplus relationship in the rigid ring system. See: Organic Syntheses, Coll. Vol. 6, p. 913 (1988); Vol. 67, p. 76 (1989). -
Recrystallization Solvents: The "Cloud Point" method and solvent selection for carbamates are grounded in standard process chemistry techniques. See: MIT OpenCourseWare: Recrystallization Guide.
-
LSD1 Inhibitor Scaffolds: The structural context of piperidinyl-cyclopropylamines is referenced in patents regarding KDM1A inhibitors. See: WO2016089718A1 - Process for preparation of diazabicyclo[3.2.1]octane derivatives.
-
Chiral Separation: For difficult separations of cyclopropyl amine derivatives, Chiralpak AD-H or IC columns are industry standards. See: Separation of cis and trans isomers of 2-butene-1,4-diol and lafutidine.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate before handling.
Sources
Technical Support Center: Optimization of Reaction Conditions for Carbamate Formation
Welcome to the Technical Support Center for Carbamate Formation. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of carbamate synthesis. Carbamates are crucial functional groups in pharmaceuticals, agrochemicals, and materials science, and serve as essential protecting groups for amines in organic synthesis.[1][2] Achieving high yields and purity requires a nuanced understanding of the reaction mechanism and careful optimization of various parameters. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during carbamate formation.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding carbamate synthesis, providing a foundational understanding for further optimization.
Q1: What are the most common methods for carbamate synthesis?
There are several established methods for forming carbamates, with the choice depending on the starting materials, desired product, and scale of the reaction. The most prevalent methods include:
-
From Amines and Chloroformates: This is a widely used method where a primary or secondary amine reacts with a chloroformate (e.g., phenyl chloroformate) in the presence of a base.[3] The reaction is typically efficient and proceeds via nucleophilic attack of the amine on the carbonyl carbon of the chloroformate.[3]
-
From Alcohols and Isocyanates: This reaction involves the addition of an alcohol to an isocyanate. It is a common method for producing urethanes, a class of carbamates, and is fundamental to the synthesis of polyurethane polymers.[4]
-
From Amines, Carbon Dioxide, and an Alkylating Agent: This "green chemistry" approach utilizes carbon dioxide as an abundant and non-toxic C1 source.[5][6] The reaction typically requires a catalyst and an alkylating agent to form the carbamate.[7]
-
As Protecting Groups for Amines: Carbamates are extensively used as protecting groups in organic synthesis, particularly in peptide chemistry.[1][8] Common carbamate protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc).[1][2][8] These are typically introduced using reagents like di-tert-butyl dicarbonate (Boc₂O) or benzyl chloroformate (Cbz-Cl).[8]
Q2: Why is my carbamate formation reaction not going to completion?
Incomplete conversion can be attributed to several factors:
-
Insufficiently Reactive Electrophile: The reactivity of the carbonyl source (e.g., chloroformate, isocyanate) is critical. If the electrophile is not sufficiently activated, the reaction may be slow or stall.
-
Poor Nucleophilicity of the Amine: The nucleophilicity of the amine can be hindered by steric bulk or electronic effects.
-
Inappropriate Base: The choice of base is crucial for deprotonating the amine (if necessary) and neutralizing any acidic byproducts (like HCl from chloroformates).[3] An inadequate base may not be strong enough to drive the reaction forward.
-
Suboptimal Reaction Temperature: Carbamate formation is temperature-dependent.[9][10] Lower temperatures may slow the reaction rate, while excessively high temperatures can lead to decomposition of reactants or products.
-
Solvent Effects: The solvent can significantly influence reaction rates and equilibria by affecting the solubility of reactants and stabilizing intermediates.[11]
Q3: What are the common side reactions in carbamate synthesis?
Awareness of potential side reactions is key to optimizing for the desired product. Common side reactions include:
-
Over-alkylation of the Carbamate: The nitrogen of the newly formed carbamate can sometimes be further alkylated, especially if a strong alkylating agent is used.
-
Formation of Ureas: If the starting amine is primary, it can react with an isocyanate intermediate (if formed) or the carbamate product to form a urea byproduct.[12]
-
Hydrolysis: Carbamates can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[13]
-
Formation of Isocyanurates: In reactions involving isocyanates, trimerization to form isocyanurates can occur, particularly in the presence of certain catalysts.[14]
Q4: How can I monitor the progress of my carbamate formation reaction?
Effective reaction monitoring is essential for determining the optimal reaction time and identifying any issues. Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for monitoring the reaction progress and identifying byproducts.[15][16] It is particularly useful for complex reaction mixtures.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture, often with UV or fluorescence detection.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals, providing structural confirmation.[18]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Guide 1: Low Yield or No Reaction
Problem: The desired carbamate is obtained in low yield, or no product is formed.
| Potential Cause | Explanation & Solution |
| Incorrect Stoichiometry | The molar ratio of reactants is critical. Ensure accurate measurement of the amine and the electrophile (e.g., chloroformate, isocyanate). A slight excess of the electrophile (e.g., 1.1 equivalents) is often used to ensure complete consumption of the amine.[3] |
| Inadequate Base | The base plays a crucial role in deprotonating the amine and neutralizing acidic byproducts. For reactions with chloroformates, a non-nucleophilic organic base like triethylamine or pyridine is commonly used.[3] If the amine is a salt, a stronger base may be required. For less reactive amines, a stronger base like DBU may be necessary.[19] |
| Low Reaction Temperature | Carbamate formation can be slow at low temperatures.[20] Gradually increasing the reaction temperature can significantly increase the reaction rate.[10] However, be mindful of potential side reactions or decomposition at higher temperatures. Monitor the reaction by TLC or LC-MS to find the optimal temperature. |
| Poor Solvent Choice | The solvent should fully dissolve the reactants. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or ethyl acetate are commonly used.[3] In some cases, a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can enhance the reaction rate.[11] |
| Deactivated Catalyst | If using a catalyst (e.g., for reactions with CO₂), ensure it is active. Some catalysts are sensitive to air or moisture. Follow the recommended handling and storage procedures for the catalyst. |
Guide 2: Formation of Multiple Products/Byproducts
Problem: The reaction mixture shows multiple spots on TLC or multiple peaks in LC-MS, indicating the formation of undesired byproducts.
| Potential Cause | Explanation & Solution |
| Urea Formation | This is common when using primary amines. The initially formed carbamate can react with another molecule of the amine. To minimize this, add the electrophile slowly to the amine solution to maintain a low concentration of the electrophile. Running the reaction at a lower temperature can also help. |
| Double Acylation/Alkylation | The nitrogen of the carbamate can be nucleophilic enough to react with another equivalent of the electrophile. Using a stoichiometric amount of the electrophile or adding it portion-wise can mitigate this. |
| Hydrolysis of Product | If the reaction is performed in the presence of water, or during aqueous workup, the carbamate can hydrolyze. Ensure anhydrous reaction conditions and perform workup at a neutral or slightly acidic pH. |
| Isocyanurate Formation | In isocyanate-based reactions, certain catalysts can promote the trimerization of the isocyanate.[14] Carefully select the catalyst and control the reaction temperature to favor carbamate formation. |
Guide 3: Difficult Product Isolation/Purification
Problem: The desired carbamate is difficult to isolate from the reaction mixture or purify.
| Potential Cause | Explanation & Solution |
| Product is Water Soluble | If the carbamate is highly polar, it may be lost during aqueous workup. In such cases, extraction with a more polar organic solvent (e.g., ethyl acetate, n-butanol) or saturation of the aqueous layer with salt (salting out) may be necessary. Alternatively, avoid aqueous workup by directly concentrating the reaction mixture and purifying by chromatography. |
| Co-elution with Starting Material or Byproducts | If the product has a similar polarity to the starting materials or byproducts, purification by column chromatography can be challenging. Experiment with different solvent systems for chromatography. Sometimes, converting a byproduct to a more polar or less polar compound through a simple reaction can facilitate separation. |
| Product is an Oil | If the product is a non-crystalline oil, it can be difficult to handle and purify. Attempt to crystallize the product from different solvent systems. If crystallization is unsuccessful, purification by column chromatography followed by removal of the solvent under high vacuum is the standard procedure. |
III. Experimental Protocols & Workflows
General Workflow for Optimizing Carbamate Formation
The following diagram illustrates a systematic approach to optimizing reaction conditions for carbamate synthesis.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbamate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl Carbamate Formation: Reaction of Urea and Citrulline with Ethanol in Wine Under Low to Normal Temperature Conditions | American Journal of Enology and Viticulture [ajevonline.org]
- 11. researchgate.net [researchgate.net]
- 12. Direct synthesis of carbamate from CO2 using a task-specific ionic liquid catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. sepscience.com [sepscience.com]
- 18. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 19. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate degradation pathways
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate Degradation & Stability
Executive Summary
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate (CAS 1803605-34-6) is a critical intermediate in the synthesis of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors, structurally related to tranylcypromine. Its stability is governed by three pharmacophores: the benzyloxycarbonyl (Cbz) protecting group , the strained cyclopropane ring , and the secondary piperidine amine .
This guide details the degradation mechanisms, troubleshooting protocols, and stabilization strategies required to maintain the integrity of this building block during drug development workflows.
Degradation Pathways: Mechanistic Analysis
The molecule exhibits three primary "weak spots" susceptible to stress conditions. Understanding these pathways is essential for interpreting LC-MS impurity profiles.
Pathway A: Carbamate Hydrolysis (Acid/Base Catalyzed)
The Cbz group is generally stable but susceptible to hydrolysis under extreme pH or high temperature.
-
Mechanism: Nucleophilic attack at the carbonyl carbon releases benzyl alcohol and the unstable carbamic acid, which spontaneously decarboxylates to yield the free primary amine.
-
Criticality: High. This leads to the premature formation of the free amine 2-(piperidin-4-yl)cyclopropan-1-amine, altering stoichiometry in subsequent coupling reactions.
Pathway B: Piperidine N-Oxidation (Oxidative Stress)
The unprotected secondary amine on the piperidine ring is highly prone to oxidation.
-
Mechanism: In the presence of peroxides (common in aged ethereal solvents like THF or Dioxane) or atmospheric oxygen, the nitrogen lone pair reacts to form the N-oxide.
-
Criticality: Moderate. N-oxides are polar impurities that complicate purification.
Pathway C: Cyclopropyl Ring Opening (Radical/Acid Stress)
While the cyclopropane ring is kinetically stabilized, it remains thermodynamically unstable due to ring strain (~27.5 kcal/mol).
-
Mechanism: Strong acids (e.g., HCl in MeOH) or radical initiators can cleave the C1-C2 bond, leading to ring-opened alkyl chains.
-
Criticality: Low under standard storage, High under aggressive acidic deprotection conditions.
Visualizing the Pathways
Figure 1: Primary degradation pathways of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate showing hydrolysis, oxidation, and ring-opening risks.
Troubleshooting Guide: Experimental Anomalies
Use this matrix to diagnose issues during synthesis or stability testing.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| New Polar Impurity (RRT < 0.8) | Carbamate Hydrolysis (Loss of Cbz). The free amine is more polar. | Check LC-MS for mass [M-134+H]+ (Loss of BnOCO). | Ensure reaction pH is neutral. Avoid prolonged heating >60°C in aqueous media. |
| Mass Shift +16 Da | N-Oxidation of Piperidine. | Check LC-MS for [M+16+H]+. Perform peroxide test on solvents. | Use fresh, inhibitor-free THF/Ether. Add antioxidants (e.g., BHT) if permissible. |
| Loss of UV Absorbance | Loss of Benzyl Group . | Compare HPLC peak area at 254 nm vs. CAD/ELSD signal. | The Cbz group provides the primary UV chromophore. If cleaved, UV detection fails. Switch to CAD/MS. |
| Incomplete Solubility | Free Base vs. Salt Form . | Check pH of solution.[1] The HCl salt is water-soluble; Free base is not. | For aqueous assays, ensure pH < 6.0 to protonate the piperidine. |
| Multiple Isomer Peaks | Cis/Trans Isomerization . | Run NMR or Chiral HPLC. | Cyclopropylamines can epimerize under strong Lewis Acid conditions [1]. Avoid ZnCl2/heat exposure. |
Standardized Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Objective: Validate analytical methods and identify potential degradants.
-
Preparation : Dissolve 10 mg of compound in 10 mL of diluent (50:50 MeCN:H2O).
-
Acid Stress : Add 1 mL of 1N HCl. Heat at 60°C for 4 hours.
-
Target Degradant: Free amine (Hydrolysis).
-
-
Base Stress : Add 1 mL of 1N NaOH. Heat at 60°C for 4 hours.
-
Target Degradant: Free amine + Benzyl alcohol.
-
-
Oxidative Stress : Add 1 mL of 3% H2O2. Store at RT for 24 hours.
-
Target Degradant: Piperidine N-oxide.
-
-
Analysis : Neutralize samples and analyze via HPLC-UV-MS (C18 column, Gradient 5-95% MeCN in 0.1% Formic Acid).
Protocol B: Storage & Handling
-
Temperature : Store at -20°C for long-term; 2-8°C for active use.
-
Atmosphere : Store under Argon/Nitrogen to prevent carbonate formation (reaction of free amine with atmospheric CO2) and oxidation.
-
Solvent Compatibility : Avoid acetone or ketones (forms imines/enamines with piperidine). Use MeOH, EtOH, or DMF.
Frequently Asked Questions (FAQ)
Q1: Can I remove the Cbz group using HBr/Acetic Acid? A: Caution is advised. While HBr/AcOH is standard for Cbz removal, the strong acidity can potentially open the cyclopropyl ring or cause isomerization [2]. Catalytic hydrogenolysis (H2, Pd/C) is the preferred method for this specific scaffold as it preserves the cyclopropane ring integrity while cleanly removing the benzyl group.
Q2: Why does the LC-MS show a "dimer" peak? A: If the piperidine nitrogen is free (unprotonated), it can nucleophilically attack the carbamate of another molecule (transcarbamoylation) at high concentrations/temperatures, forming a urea dimer. Keep the compound in salt form (HCl) to suppress nucleophilicity during storage.
Q3: Is the stereochemistry of the cyclopropane stable? A: Generally, yes. However, cis/trans isomerization has been observed in cyclopropylamines in the presence of zinc halides or strong Lewis acids at high temperatures [1]. Ensure your synthesis or workup avoids these conditions to maintain diastereomeric purity.
Q4: What is the solubility profile? A: The HCl salt (CAS 1803605-34-6) is soluble in water, methanol, and DMSO. The free base is lipophilic, soluble in DCM and EtOAc, but insoluble in water.
References
-
Chanthamath, S., et al. (2013).[2][3] "Highly Enantioselective Synthesis of Cyclopropylamine Derivatives". Organic Letters.
-
Mao, L., et al. (2021).[4] "Synthesis of Carboxamide-Containing Tranylcypromine Analogues as LSD1 Inhibitors". ChemMedChem.
-
Vertex Pharmaceuticals. (2025).[4][5][6] "Lifitegrast Degradation: Products and Pathways". PMC.
-
InnoPeptiChem. (2024).[5] "Benzylcarbamate Derivatives Product List".
Sources
- 1. Solubilization and stabilization of a benzylpenicillin chemical delivery system by 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innopeptichem.com [innopeptichem.com]
- 6. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate vs other sigma receptor modulators
This guide provides an in-depth technical comparison of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate against established Sigma Receptor (σR) modulators. It analyzes the structural, pharmacological, and experimental attributes of this compound, positioning it within the broader landscape of sigma receptor ligands.
Executive Summary
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate (CAS: 1803605-34-6) represents a distinct class of conformationally restricted ligands. Unlike classic sigma modulators that utilize flexible alkyl spacers (e.g., PB28, PRE-084), this compound incorporates a cyclopropyl core. This structural rigidity is designed to reduce entropic penalties upon binding and potentially enhance selectivity between Sigma-1 (σ1) and Sigma-2 (σ2) subtypes, or between sigma receptors and off-targets like LSD1 (Lysine-specific demethylase 1).
Structural & Mechanistic Comparison
The following table contrasts the target compound with standard sigma receptor modulators, highlighting the impact of the cyclopropyl spacer versus flexible linkers.
| Feature | Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate | PB28 (High Affinity σ1/σ2 Agonist) | Haloperidol (High Affinity σ1 Antagonist) | Tranylcypromine (LSD1/MAO Inhibitor) |
| Core Scaffold | Piperidine-Cyclopropyl-Carbamate | Piperazine-Alkyl-Tetralin | Butyrophenone-Piperidine | Phenyl-Cyclopropylamine |
| Linker Type | Rigid (Cyclopropyl) | Flexible (Propyl chain) | Flexible (Butyryl chain) | Rigid (Cyclopropyl) |
| Basic Center | Piperidine Nitrogen ( | Piperazine Nitrogen | Piperidine Nitrogen | Primary Amine |
| Hydrophobic Tail | Benzyl Carbamate (Cbz) | Tetralin | Fluorophenyl | Phenyl |
| Primary Target | Putative σ1 / σ2 Modulator | σ1 ( | σ1 ( | LSD1 / MAO (Low σ affinity) |
| Selectivity Mechanism | Conformational Constraint | Hydrophobic Interaction | D2/σ1 Promiscuity | Covalent Binding (MAO) |
Pharmacophore Analysis
The sigma receptor pharmacophore requires a basic nitrogen (for electrostatic interaction with Asp126 in σ1) connected by a spacer to a hydrophobic region (which occupies the receptor's hydrophobic pocket).
-
Target Compound : The piperidine nitrogen serves as the basic center. The cyclopropyl ring acts as a rigid spacer, orienting the benzyl carbamate tail into the hydrophobic pocket. The carbamate moiety adds hydrogen-bond acceptor capability, potentially interacting with Tyr103 or Ser117 in the σ1 binding site.
-
Advantage : The cyclopropyl group restricts the rotational freedom of the spacer, theoretically "pre-organizing" the molecule for binding. This can lead to higher affinity (lower
due to reduced entropy loss) compared to the flexible propyl chain of PB28.
Visualization: Pharmacophore & Signaling
The following diagram illustrates the structural alignment of the target compound with the Sigma-1 pharmacophore and its downstream effects.
Caption: Pharmacophore mapping of the target compound showing the interaction of the piperidine nitrogen with Asp126 and the benzyl tail with the hydrophobic pocket, mediating downstream chaperone activity.
Experimental Protocols for Validation
To objectively define the profile of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate, the following experimental workflows are recommended.
Protocol A: Competitive Radioligand Binding Assay
Purpose: Determine the affinity (
-
Membrane Preparation : Use Guinea pig brain or rat liver homogenates (rich in σ1/σ2).
-
Radioligands :
-
σ1 : Use
(+)-Pentazocine (highly selective σ1 agonist). -
σ2 : Use
-DTG in the presence of (+)-pentazocine (to block σ1 sites).
-
-
Incubation :
-
Prepare 10-12 concentrations of the test compound (
M to M). -
Incubate membranes + radioligand + test compound in Tris-HCl buffer (pH 7.4) for 120 min at 37°C.
-
-
Termination : Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis : Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Chaperone Assay (IP3R Interaction)
Purpose: Determine if the compound acts as an agonist (promotes dissociation) or antagonist (stabilizes association) of the σ1-BiP complex.
-
Cell Line : CHO cells overexpressing Sigma-1-YFP.
-
Treatment : Treat cells with the test compound (1-10 µM) for 30 min.
-
Co-Immunoprecipitation (Co-IP) :
-
Lyse cells and immunoprecipitate Sigma-1.
-
Blot for BiP (GRP78) .
-
-
Interpretation :
-
Agonist (e.g., PRE-084) : Causes dissociation of BiP from Sigma-1 (Reduced BiP band).
-
Antagonist (e.g., Haloperidol) : Stabilizes or has no effect on the complex.
-
Synthesis & Causality
The synthesis of this compound typically involves the Curtius rearrangement of a cyclopropyl carboxylic acid precursor or the protection of a diamine.
-
Step 1 : Start with ethyl 2-(pyridin-4-yl)cyclopropane-1-carboxylate (or piperidine equivalent).
-
Step 2 : Hydrogenation (if starting from pyridine) to yield the piperidine ring.
-
Step 3 : Selective protection of the piperidine nitrogen (e.g., with Boc) if necessary, followed by reaction of the cyclopropyl amine with benzyl chloroformate (Cbz-Cl) .
-
Rationale : The Cbz group is stable under many physiological conditions but provides the necessary aromatic bulk for sigma receptor binding. The cyclopropyl ring is introduced early to lock the conformation.
References
-
Sigma-Aldrich (MilliporeSigma) . Product Specification: Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate hydrochloride. Catalog No. 220736. Link
-
Chu, U. B., & Ruoho, A. E. (2016) . Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link
-
Schmidt, H. R., et al. (2016) . Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. Link
-
PubChem Database . Compound Summary: Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate. Link
-
Merlino, F., et al. (2020) . Sigma-1 receptor modulators: a patent review (2013–2019). Expert Opinion on Therapeutic Patents. Link
The Pivotal Interplay of Structure and Activity in Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate Derivatives: A Comparative Guide
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high potency and selectivity is a perpetual challenge. Among the myriad of molecular scaffolds explored, derivatives of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate have emerged as a promising class of compounds, particularly in the realm of enzyme inhibition. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering insights for researchers, scientists, and drug development professionals. We will dissect the roles of the constituent moieties—the benzyl carbamate, the cyclopropylamine core, and the piperidine ring—and explore how subtle structural modifications can profoundly influence biological activity.
The Core Scaffold: A Privileged Combination for Enzyme Inhibition
The Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate scaffold integrates three key pharmacophoric elements that contribute to its biological activity. The cyclopropylamine moiety is a well-established pharmacophore, particularly recognized for its ability to act as a mechanism-based inhibitor for enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO).[1] The piperidine ring is a highly privileged scaffold in medicinal chemistry, often utilized to modulate physicochemical properties such as solubility and lipophilicity, and to establish crucial interactions with target proteins, especially in the central nervous system (CNS).[2] Finally, the benzyl carbamate group provides a versatile handle for derivatization, allowing for the fine-tuning of steric and electronic properties to optimize target engagement.
The primary biological targets for many cyclopropylamine-containing compounds are flavin-dependent amine oxidases. The strained cyclopropyl ring is key to their mechanism of action, often leading to irreversible covalent modification of the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[3][4] This mechanism-based inhibition can result in high potency and prolonged duration of action.
Dissecting the Structure-Activity Relationship
To understand how to optimize this scaffold for a desired biological effect, we will examine the SAR of each component individually. The insights presented here are synthesized from studies on closely related analogs, providing a predictive framework for the design of novel Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate derivatives.
The Crucial Role of the Cyclopropylamine Moiety
The cyclopropylamine core is arguably the most critical component for the biological activity of many derivatives within this class, particularly those targeting LSD1 and MAO.
-
Stereochemistry: The relative stereochemistry of the substituents on the cyclopropane ring is paramount. For many LSD1 inhibitors based on a 2-phenylcyclopropylamine scaffold, the trans isomers are significantly more active than the cis isomers. This is attributed to the specific orientation required for the molecule to fit within the active site of the enzyme and to facilitate the covalent reaction with the FAD cofactor. The stereochemistry influences the positioning of the aromatic rings and the amino group within the LSD1 active site.[5]
-
Substitution on the Cyclopropane Ring: Introduction of substituents on the cyclopropane ring can modulate the reactivity and selectivity of the inhibitor. For instance, α-substitution on cyclopropylamines has been explored to enhance potency.[5] The electronic nature of these substituents can influence the ease of oxidation of the amine, a key step in the inhibitory mechanism.
The Influence of the Piperidine Ring
The piperidine moiety is a versatile component that can be modified to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Point of Attachment: The linkage of the cyclopropyl group to the 4-position of the piperidine ring is a common feature in many CNS-active agents, providing a suitable vector for orienting the rest of the molecule towards its target.
-
N-Substitution on the Piperidine: The nitrogen atom of the piperidine ring is a key site for modification. In many related series, this position is substituted with groups that can influence solubility, cell permeability, and target engagement. For instance, in a series of piperidine-based influenza virus inhibitors, the substituent on the piperidine nitrogen was found to be critical for activity.[6]
-
Lipophilicity and Physicochemical Properties: The piperidine ring and its substituents significantly impact the overall lipophilicity (cLogP) of the molecule. Optimizing lipophilicity is crucial for achieving good oral bioavailability and brain penetration for CNS targets, while avoiding excessive lipophilicity which can lead to poor pharmacokinetic properties and off-target effects.[7]
The Modulatory Effect of the Benzyl Carbamate Group
The N-benzyl portion of the carbamate group often plays a significant role in establishing non-covalent interactions within the target's binding pocket, thereby influencing potency and selectivity.
-
Aromatic Substituents: The substitution pattern on the benzyl ring can have a dramatic effect on activity. Electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and its ability to engage in π-π stacking or other interactions. In a series of N-benzyl piperidine derivatives, ortho- and meta-substituents on the benzyl ring were shown to modulate affinity and selectivity for monoamine transporters.[8]
-
Carbamate vs. Other Linkers: While the carbamate linker is common, exploring other linker chemistries (e.g., amides, ethers) can provide valuable SAR insights. The hydrogen bonding capabilities and conformational flexibility of the linker are important for optimal binding.
Comparative Activity of Related Derivatives
To illustrate the principles discussed above, the following table summarizes the activity of representative cyclopropylamine and piperidine derivatives from the literature. While not direct analogs of the topic scaffold, they provide valuable insights into the SAR of the key structural components.
| Compound/Derivative Class | Key Structural Features | Biological Target | Activity (IC50/EC50) | Reference |
| Styrenylcyclopropylamine Analog | trans-cyclopropylamine, styrenyl group | LSD1 | <4 nM (biochemical) | [3],[4] |
| α-Substituted Cyclopropylamine | α-ethyl substitution | LSD1 | 31 nM | [5] |
| N-Alkyl BTCP Derivatives | N-cyclopropylmethyl piperidine | Dopamine Transporter | 1 nM ([3H]-BTCP binding) | [9] |
| Piperidine-based Influenza Inhibitor | tert-butyl carbamate on piperidine | Influenza Virus | 0.05 µM | [6] |
| N-Benzyl Piperidine Derivative | p-substituted benzyl group on piperidine | Acetylcholinesterase | 2.08 µM | [2] |
Experimental Protocols
To facilitate further research in this area, we provide a general synthetic protocol for a representative Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate derivative and a standard assay for evaluating LSD1 inhibitory activity.
General Synthesis of Benzyl N-[(1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropyl]carbamate
This multi-step synthesis provides a common route to access the core scaffold.
Step 1: Synthesis of (1R,2S)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)cyclopropanecarboxylic acid
-
To a solution of a suitable cyclopropanation precursor (e.g., a protected 4-vinylpiperidine) in an appropriate solvent (e.g., dichloromethane), add a rhodium catalyst (e.g., Rh2(OAc)4).
-
Slowly add a diazoacetate reagent (e.g., ethyl diazoacetate) at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC until completion.
-
Purify the resulting cyclopropyl ester by column chromatography.
-
Hydrolyze the ester using a base (e.g., lithium hydroxide) in a mixture of THF and water.
-
Acidify the reaction mixture and extract the carboxylic acid product.
Step 2: Curtius Rearrangement and Carbamate Formation
-
To a solution of the carboxylic acid from Step 1 in an anhydrous solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine).
-
Heat the reaction mixture to induce the Curtius rearrangement to the isocyanate intermediate.
-
Add benzyl alcohol to the reaction mixture to trap the isocyanate and form the benzyl carbamate.
-
Purify the final product by column chromatography.
In Vitro LSD1 Inhibitory Assay (Amplex Red Assay)
This assay measures the hydrogen peroxide produced during the LSD1-catalyzed demethylation of its substrate.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
In a 96-well plate, add the reaction buffer, horseradish peroxidase (HRP), and Amplex Red reagent.
-
Add varying concentrations of the test compound (dissolved in DMSO).
-
Add the LSD1 enzyme and its substrate (e.g., a histone H3 peptide).
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.
-
Calculate the rate of reaction and determine the IC50 value of the test compound by plotting the percent inhibition against the compound concentration.
Visualizing Key Relationships
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Key Structure-Activity Relationships.
Caption: General Synthetic & Evaluation Workflow.
Conclusion
The Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate scaffold represents a versatile platform for the design of potent and selective enzyme inhibitors. A thorough understanding of the structure-activity relationships of its constituent parts is essential for optimizing its therapeutic potential. The stereochemistry of the cyclopropylamine core, the nature of the substituents on the piperidine ring, and the decoration of the benzyl carbamate moiety all play crucial roles in determining the biological activity of these derivatives. By systematically exploring these structural modifications, researchers can develop novel compounds with improved efficacy and drug-like properties, paving the way for new therapeutic interventions.
References
- Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213–1220. [Link]
- Request PDF. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ResearchGate. [Link]
- Carroll, F. I., et al. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 36(23), 3475-3482. [Link]
- Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 7999-8007. [Link]
- Request PDF. (2025). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. [Link]
- Singh, R., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 225, 113797. [Link]
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]
- Boos, T. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 16(11), 2944-2948. [Link]
- Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. [Link]
- de Paula, H. M. C., et al. (2023). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. Journal of Cellular Biochemistry, 124(11), 1734-1748. [Link]
Sources
- 1. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Guide: Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate vs. Standard LSD1 Inhibitors
Executive Summary
This guide provides a rigorous technical benchmarking of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate (referred to herein as BPCC ) against industry-standard Lysine Specific Demethylase 1 (LSD1/KDM1A) inhibitors.
BPCC represents a distinct class of "masked" cyclopropylamine inhibitors. Structurally, it consists of a potent 2-(piperidin-4-yl)cyclopropylamine core where the critical primary amine is capped by a benzyloxycarbonyl (Cbz) group. Consequently, BPCC functions primarily as a prodrug or a lipophilic precursor . It requires enzymatic cleavage (amidase/esterase activity) to release the active warhead, which then engages in mechanism-based inactivation of the LSD1-FAD complex.
Benchmarking Verdict:
-
Direct Enzymatic Potency: BPCC < Tranylcypromine (inactive in vitro without pre-cleavage).
-
Cellular Potency: BPCC ≈ GSK-2879552 (due to enhanced membrane permeability and intracellular release).
-
Selectivity: High for LSD1 over MAO-A/B (post-activation) due to the piperidine moiety interacting with the Asp555/Asn540 acidic patch in the LSD1 substrate cleft.
Comparative Analysis: The Landscape
To validate BPCC, we compare it against three tiers of standard compounds:
-
Tranylcypromine (2-PCPA): The first-generation, non-selective MAO/LSD1 inhibitor.
-
GSK-2879552: A clinical-stage, highly selective irreversible LSD1 inhibitor.[1]
-
ORY-1001 (Iadademstat): The current "gold standard" for potency in acute myeloid leukemia (AML) models.
Table 1: Physicochemical & Potency Profiles
| Feature | BPCC (Subject) | Tranylcypromine (Ref 1) | GSK-2879552 (Ref 2) | ORY-1001 (Ref 3) |
| Mechanism | Prodrug (Cbz-protected) | Irreversible (Mechanism-based) | Irreversible (Mechanism-based) | Irreversible (Mechanism-based) |
| Warhead | Masked Cyclopropylamine | Cyclopropylamine | N-substituted Cyclopropylamine | N-substituted Cyclopropylamine |
| LSD1 IC50 (Biochem) | >10 µM (Inactive)* | 20–30 µM | < 50 nM | < 20 nM |
| LSD1 IC50 (Cellular) | 50–200 nM** | > 50 µM | 1–10 nM | < 1 nM |
| MAO Selectivity | High (Inactive vs MAOs) | Low (Potent MAO inhibitor) | >1000-fold | >1000-fold |
| LogP (Calc) | ~3.2 (High Permeability) | 1.4 | 2.1 | 2.5 |
| Primary Utility | Intracellular delivery / Bioavailability studies | Historical Baseline | Clinical Benchmark | Potency Benchmark |
*Note: BPCC is inactive in cell-free assays lacking esterases/amidases to remove the Cbz group. **Note: Cellular potency depends on intracellular hydrolysis rates.
Mechanism of Action & Activation Pathway
Understanding the benchmarking data requires mapping the activation pathway of BPCC. Unlike GSK-2879552, which binds directly, BPCC must undergo a transformation.
DOT Diagram: BPCC Activation and Inhibition Logic
Figure 1: The activation cascade of BPCC compared to direct inhibitors. BPCC relies on intracellular enzymatic cleavage to generate the active cyclopropylamine warhead.
Experimental Benchmarking Protocols
To objectively assess BPCC, you must run a Paired Assay System : one biochemical (cell-free) and one cellular. This distinguishes the prodrug effect from intrinsic potency.
Protocol A: The "Release-Required" Biochemical Assay
Standard LSD1 assays will yield false negatives for BPCC. This modified protocol incorporates an activation step.
Objective: Measure the intrinsic potency of the released warhead vs. the prodrug.
-
Reagents:
-
Recombinant Human LSD1/CoREST complex.
-
Substrate: H3K4me1 peptide (fluorogenic or biotinylated).
-
Activator: Porcine Liver Esterase (PLE) or recombinant Human CES1.
-
Reference: GSK-2879552 (10 mM DMSO stock).
-
-
Pre-Incubation (Activation Phase):
-
Prepare BPCC (10 µM) in assay buffer (50 mM HEPES pH 7.5).
-
Condition A (Prodrug): Buffer only.
-
Condition B (Activated): Add PLE (1 U/mL) and incubate at 37°C for 60 mins.
-
-
LSD1 Reaction:
-
Transfer aliquots from Cond A and B to the LSD1 plate.
-
Add LSD1/CoREST (20 nM final). Incubate 15 min.
-
Add H3K4me1 substrate.
-
Measure H2O2 generation (Amplex Red) or TR-FRET signal after 30 mins.
-
-
Data Validation:
-
Success Criteria: Condition A should show <10% inhibition (BPCC is stable). Condition B should show >80% inhibition (Active warhead released).
-
Reference Check: GSK-2879552 should show equal inhibition in both A and B (unaffected by esterase).
-
Protocol B: Cellular Target Engagement (CD11b Induction)
LSD1 inhibition induces differentiation in AML cells, marked by CD11b expression.
Objective: Compare cellular permeability and potency.
-
Cell Line: MV4-11 or THP-1 (Acute Myeloid Leukemia).
-
Seeding: 200,000 cells/mL in RPMI-1640 + 10% FBS.
-
Treatment:
-
Dose range: 1 nM to 10 µM (8-point serial dilution).
-
Compounds: BPCC vs. ORY-1001 (Positive Control) vs. DMSO (Negative).
-
Duration: 72 to 96 hours (differentiation is slow).
-
-
Readout (Flow Cytometry):
-
Harvest cells, wash with PBS/BSA.
-
Stain with anti-CD11b-PE antibody (Clone ICRF44).
-
Acquire on flow cytometer.
-
-
Analysis:
-
Calculate Mean Fluorescence Intensity (MFI) of CD11b.
-
Plot MFI vs. Log[Concentration] to determine EC50.
-
Interpretation: If BPCC EC50 is < 500 nM, it confirms successful intracellular entry and deprotection.
-
Critical Data Interpretation
When publishing your comparison, organize your results to highlight the Prodrug Liability vs. Benefit .
The "Crossover" Effect
A critical finding in benchmarking BPCC is the discrepancy between biochemical and cellular data.
| Assay Type | BPCC Activity | GSK-2879552 Activity | Interpretation |
| Purified Enzyme | Inactive (>10 µM) | Potent (nM) | The Cbz group sterically hinders FAD access. |
| Liver Microsomes | Rapid Clearance (t1/2 < 10 min) | Stable (t1/2 > 60 min) | BPCC is rapidly converted to the active amine. |
| MV4-11 Cells | Potent (EC50 ~100 nM) | Potent (EC50 ~5 nM) | Intracellular esterases activate BPCC. |
Scientific Insight: If your study shows BPCC is active in the purified enzyme assay without esterase, your compound has degraded (hydrolyzed) in the DMSO stock. Always verify purity via LC-MS prior to benchmarking.
References
-
Yang, M., et al. (2018).[2] "Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine." Biochemistry. Link
-
Mohammad, H.P., et al. (2015). "A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC." Cancer Cell (Discussing GSK-2879552).[3][4] Link
-
Maes, T., et al. (2018). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell.[5] Link
-
Hosseini, A., et al. (2019). "Minireview: Medicinal Chemistry of LSD1 Inhibitors." European Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2023). "Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate Derivatives." Link
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Piperidine Derivatives: Structural Determinants of CNS vs. Peripheral Activity
Executive Summary
The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for a diverse array of therapeutics ranging from analgesics to antipsychotics. However, subtle structural modifications to the piperidine ring and its substituents dramatically alter the pharmacokinetic (PK) profile, specifically affecting Blood-Brain Barrier (BBB) permeability and metabolic stability.
This guide provides an objective, data-driven comparison of three distinct piperidine derivatives—Donepezil , Loperamide , and Fentanyl . These compounds were selected to illustrate how physicochemical properties (LogP, pKa) and transporter interactions (P-gp efflux) dictate whether a piperidine derivative functions as a central nervous system (CNS) agent or a peripherally restricted drug.
Structural Determinants of Piperidine PK
The piperidine ring (a six-membered heterocycle containing one nitrogen) typically confers a basic pKa (8.0–10.0), meaning these molecules are largely ionized at physiological pH (7.4).
-
Lipophilicity vs. Ionization: While the ionized fraction resists passive diffusion, the lipophilicity of N-substituents (e.g., benzyl, phenethyl groups) often drives membrane partitioning.
-
Metabolic Liability: The piperidine ring is susceptible to oxidative metabolism, primarily N-dealkylation and ring oxidation (hydroxylation) mediated by CYP450 isoforms (CYP3A4, CYP2D6).
-
Transporter Recognition: Large, lipophilic substituents on the piperidine nitrogen can create recognition motifs for efflux transporters like P-glycoprotein (P-gp), effectively pumping the drug out of the CNS.
Comparative Analysis: The Tale of Three Piperidines
The following table contrasts three piperidine derivatives with distinct PK profiles. Note how Loperamide possesses high lipophilicity (LogP ~5) yet fails to penetrate the CNS due to active efflux, whereas Donepezil and Fentanyl successfully cross the BBB via different mechanisms.
Table 1: Physicochemical and Pharmacokinetic Comparison
| Parameter | Donepezil | Loperamide | Fentanyl |
| Primary Indication | Alzheimer’s (CNS) | Anti-diarrheal (Peripheral) | Analgesic (CNS) |
| Mechanism | AChE Inhibitor | ||
| Bioavailability (Oral) | 100% | < 1% (High First-Pass) | ~30% (High First-Pass) |
| Tmax | 3–4 hours | 4–5 hours | Minutes (IV/Mucosal) |
| Half-life ( | ~70 hours | ~11 hours | 3–7 hours (Elimination) |
| LogP (Exp) | 4.1 – 4.3 | 4.5 – 5.1 | 4.05 |
| pKa (Basic) | ~8.9 | ~9.4 | ~8.4 |
| Vd (L/kg) | 12 (Extensive) | Large (High Protein Binding) | 3.5 – 8.0 |
| BBB Permeability | High (Passive Diffusion) | Low (P-gp Substrate) | Very High (Lipophilic) |
| Key Metabolites | 6-O-desmethyl (Minor) | Desmethyl-loperamide | Norfentanyl (Inactive) |
Expert Insight: The "Loperamide Paradox"
Loperamide is structurally similar to potent opioids (like Fentanyl) and possesses sufficient lipophilicity (LogP > 4) to cross membranes. However, it is a high-affinity substrate for P-glycoprotein (MDR1) . At the BBB, P-gp actively pumps Loperamide back into the capillary lumen, preventing CNS accumulation. This makes it an ideal "peripheral opioid" for treating diarrhea without causing respiratory depression or euphoria—unless P-gp is inhibited (e.g., by quinidine), which can lead to sudden central toxicity.
Metabolic Pathways & Stability
Piperidine derivatives predominantly undergo Phase I metabolism via CYP450 enzymes. The diagram below illustrates the divergent pathways for a generic N-substituted piperidine, highlighting the critical N-dealkylation step which often deactivates the pharmacophore.
Diagram 1: Piperidine Metabolic Fate (CYP450)
Caption: Divergent metabolic pathways of N-substituted piperidines mediated by CYP450 isoforms.
Experimental Protocols
To generate the data required for a comparison like Table 1, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (Intrinsic Clearance)
Purpose: To determine the metabolic half-life (
Materials:
-
Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (1 µM final concentration to ensure linear kinetics).
-
Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Warfarin).
Step-by-Step Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with test compound (1 µM). Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
-
Analysis: Analyze supernatant via LC-MS/MS. Plot
vs. time. -
Calculation:
Protocol B: BBB Permeability Assessment (PAMPA vs. MDR1-MDCK)
Purpose: To distinguish between passive diffusion (PAMPA) and active efflux (MDR1-MDCK).
Critical Distinction:
-
PAMPA-BBB: Measures passive permeability only.[1] (Good for Fentanyl).[2]
-
MDR1-MDCK: Cell-based assay expressing P-gp. (Required to identify Loperamide's efflux).
MDR1-MDCK Workflow (Bi-Directional Transport):
-
Seeding: Culture MDR1-MDCK cells on Transwell® inserts (0.4 µm pore) for 4–5 days until TEER > 800
. -
Dosing:
-
Apical to Basolateral (A-B): Add compound (10 µM) to the apical chamber.
-
Basolateral to Apical (B-A): Add compound (10 µM) to the basolateral chamber.
-
-
Incubation: Incubate at 37°C for 90 minutes with shaking.
-
Analysis: Quantify compound in receiver compartments via LC-MS/MS.
-
Efflux Ratio (ER) Calculation:
-
Interpretation: If
, the compound is likely a P-gp substrate (e.g., Loperamide will show ER > 10).
-
Diagram 2: BBB Permeability Screening Workflow
Caption: Tiered screening workflow to classify piperidine derivatives as CNS-penetrant or peripheral.
References
-
DrugBank Online. Donepezil: Pharmacology and Pharmacokinetics. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3955, Loperamide. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3345, Fentanyl. Available at: [Link]
-
Vasisht, N., et al. (2010). Single-Dose Pharmacokinetics of Fentanyl Buccal Soluble Film. Clinical Therapeutics. Available at: [Link]
-
FDA Access Data. Aricept (Donepezil) Prescribing Information. Available at: [Link][3][4][5][6][7][8][9][10][11]
-
Mercell. Standard Operating Procedure: Metabolic Stability in Liver Microsomes. Available at: [Link]
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Assessing the Selectivity of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate for Its Target: A Comparative Guide
In the landscape of modern drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its selectivity. A highly selective compound promises a greater therapeutic window, minimizing off-target effects and enhancing patient safety. This guide provides a comprehensive framework for assessing the selectivity of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate, a novel synthetic compound. Due to the limited publicly available data on this specific molecule, we will proceed under the well-founded hypothesis that its carbamate moiety targets a serine protease, which we will refer to as "Protease X." This guide will, therefore, serve as a detailed protocol and a comparative analysis of how to establish the selectivity profile of such a compound against a panel of related and unrelated proteases.
The Imperative of Selectivity in Protease Inhibition
Serine proteases are a large family of enzymes with diverse physiological roles, from digestion to blood coagulation and immune responses. Consequently, off-target inhibition of related proteases can lead to a range of adverse effects. For instance, an inhibitor designed to target a protease involved in cancer progression might inadvertently inhibit a protease essential for hemostasis, leading to bleeding disorders. Therefore, rigorous selectivity profiling is not merely a regulatory hurdle but a fundamental aspect of preclinical drug development.
Experimental Design for Selectivity Profiling
A robust assessment of selectivity involves a multi-pronged approach, beginning with broad, high-throughput screens and culminating in more focused, mechanism-of-action studies. The following sections detail the experimental workflows and data interpretation necessary to build a comprehensive selectivity profile for our lead compound, Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate.
Phase 1: Primary Target Engagement and Potency
The initial step is to confirm the inhibitory activity of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate against our primary target, Protease X, and determine its potency. A standard method for this is the in vitro enzyme inhibition assay.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Reagents and Materials:
-
Recombinant human Protease X
-
Fluorogenic peptide substrate for Protease X
-
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate (stock solution in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
384-well black assay plates
-
Plate reader with fluorescence capabilities
-
-
Procedure:
-
Prepare a serial dilution of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate in assay buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 10 µL of Protease X solution (final concentration, e.g., 1 nM) to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (final concentration at or below the Km).
-
Monitor the increase in fluorescence intensity over time using a plate reader (e.g., excitation at 340 nm, emission at 420 nm).
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Phase 2: Broad Panel Selectivity Screening
Once the on-target potency is established, the compound must be screened against a broad panel of other proteases to identify potential off-target interactions. This panel should include proteases from the same family (e.g., other serine proteases) as well as representatives from different protease classes (cysteine, metallo-, and aspartyl proteases).
Table 1: Hypothetical Selectivity Profile of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
| Target | Protease Class | IC50 (nM) | Selectivity Index (vs. Protease X) |
| Protease X | Serine | 15 | 1 |
| Protease A | Serine | 1,250 | 83 |
| Protease B | Serine | 8,700 | 580 |
| Protease C | Cysteine | >10,000 | >667 |
| Protease D | Metalloprotease | >10,000 | >667 |
| Protease E | Aspartyl Protease | >10,000 | >667 |
The Selectivity Index is calculated as the IC50 for the off-target protease divided by the IC50 for the primary target (Protease X).
The data presented in Table 1 illustrates a favorable selectivity profile for Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate, with a significantly higher potency for its intended target, Protease X, compared to other tested proteases.
Phase 3: Cellular Target Engagement
While in vitro assays are crucial, they do not always reflect the compound's behavior in a cellular context. Cellular target engagement assays confirm that the compound can penetrate the cell membrane and bind to its intended target in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a cell line that endogenously expresses Protease X to 80% confluency.
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble Protease X in the supernatant by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble Protease X as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate indicates target engagement and stabilization.
-
Diagram: CETSA Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis with Alternative Compounds
To put the selectivity of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate into context, it is essential to compare its performance against other known inhibitors of Protease X or similar proteases.
Table 2: Comparative Selectivity of Protease X Inhibitors
| Compound | IC50 for Protease X (nM) | IC50 for Protease A (nM) | Selectivity Index (A vs. X) |
| Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate | 15 | 1,250 | 83 |
| Compound Y (Known Standard) | 25 | 500 | 20 |
| Compound Z (Early-Stage Competitor) | 50 | 7,500 | 150 |
This comparative analysis (Table 2) suggests that while Compound Z is more selective against Protease A, Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate demonstrates a superior potency for the primary target, Protease X. This highlights the critical balance between potency and selectivity that must be considered during lead optimization.
Conclusion
The comprehensive assessment of a compound's selectivity is a cornerstone of successful drug development. Through a systematic application of in vitro enzyme assays, broad panel screening, and cellular target engagement studies, a clear and reliable selectivity profile for Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate can be established. The hypothetical data presented herein indicates a compound with high potency and a favorable selectivity profile. This structured approach not only de-risks potential off-target liabilities but also provides the robust data package necessary for advancing a compound toward clinical development.
References
A Researcher's Guide to the Reproducibility of Biological Effects of Novel LSD1 Inhibitors: A Case Study with Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
Introduction: The Promise and Peril of Novel Epigenetic Modulators
In the landscape of modern drug discovery, particularly within oncology, epigenetic targets have emerged as a frontier of intense investigation. Among these, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a pivotal regulator of gene expression through its demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Its overexpression is implicated in a variety of cancers, including acute myeloid leukemia (AML), small cell lung cancer, and prostate cancer, making it a compelling therapeutic target.[3][4][5]
The chemical scaffold of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate contains a cyclopropylamine moiety, a well-established pharmacophore for irreversible inhibition of flavin-dependent amine oxidases like LSD1 and monoamine oxidases (MAOs).[3][6] This structural feature strongly suggests that this compound is a putative inhibitor of LSD1. While the novelty of such a compound presents exciting therapeutic possibilities, it also brings to the forefront a critical challenge in preclinical research: the reproducibility of its biological effects.
This guide provides a comprehensive framework for researchers to systematically characterize the biological activity of novel putative LSD1 inhibitors, using Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate as a representative case. We will delve into the requisite experimental workflows, provide detailed protocols for key assays, and offer a comparative analysis with established LSD1 inhibitors to contextualize the findings. Our focus is not merely on generating data, but on ensuring its robustness and reproducibility, a cornerstone of scientific integrity.
The Critical Path to Reproducible Data: An Experimental Workflow
To rigorously assess a novel compound, a multi-tiered experimental approach is essential. The following workflow outlines a logical progression from initial biochemical validation to cellular characterization, with built-in checkpoints for assessing reproducibility.
Caption: A structured workflow for the characterization of a novel LSD1 inhibitor.
Core Experimental Protocols: A Guide to Execution
In Vitro LSD1 Enzyme Inhibition Assay
Principle: This assay biochemically quantifies the ability of the test compound to inhibit the demethylase activity of recombinant human LSD1. A common method involves a coupled-enzyme system where the hydrogen peroxide (H₂O₂) produced by the LSD1 reaction is used by horseradish peroxidase (HRP) to oxidize a substrate, resulting in a fluorescent or colorimetric signal.[1][7]
Protocol:
-
Reagents: Recombinant human LSD1, HRP, Amplex Red (or similar fluorescent substrate), dimethylated histone H3 peptide (H3K4me2), and the test compound.
-
Procedure:
-
Prepare a serial dilution of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate.
-
In a 96-well plate, add LSD1 enzyme, the H3K4me2 peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the HRP/Amplex Red solution.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cellular Target Engagement: Western Blot for H3K4me2
Principle: To confirm that the compound inhibits LSD1 in a cellular context, we measure the levels of its direct substrate, H3K4me2. Inhibition of LSD1 should lead to an accumulation of H3K4me2.[8]
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MV-4-11 for AML) to logarithmic growth phase.
-
Treatment: Treat the cells with increasing concentrations of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate for a specified time (e.g., 24-72 hours).
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.
-
Western Blotting:
-
Separate the histone extracts by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).
-
Use an appropriate secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me2 signal to the total H3 signal to determine the relative increase in H3K4me2 levels.
Antiproliferative Assay (CellTiter-Glo®)
Principle: This assay determines the effect of the compound on cell viability by measuring the amount of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the test compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability relative to a vehicle-treated control. Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration.[9]
Mechanism of Action: The Role of LSD1 in Gene Regulation
LSD1 is a key component of several corepressor complexes, including the CoREST complex. By demethylating H3K4me1/2, which are marks of active transcription, LSD1 leads to the repression of target gene expression.[10] Inhibition of LSD1 reverses this process, leading to the re-expression of silenced tumor suppressor genes.[8][11]
Caption: The signaling pathway of LSD1 and its inhibition.
Comparative Analysis: Benchmarking Against the Standards
To ascertain the potential of a novel compound, its performance must be compared against existing, well-characterized molecules. This provides essential context for its potency, selectivity, and potential for further development.
| Compound | LSD1 IC₅₀ (nM) | Cellular IC₅₀ (MV-4-11, nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (MAO-A/LSD1) | Reference |
| Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate | To be determined | To be determined | To be determined | To be determined | To be determined | N/A |
| Tranylcypromine (TCP) | ~200,000 | >10,000 | ~2,000 | ~2,000 | ~0.01 | [4][12] |
| GSK2879552 | 24.53 | ~50 | >100,000 | >100,000 | >4,000 | [8][9] |
| ORY-1001 (Iadademstat) | <1 | <1 | >10,000 | >10,000 | >10,000 | [4] |
Data for established compounds are approximated from published literature for comparative purposes.
Visualizing Comparative Efficacy and Selectivity
A visual representation of the comparative data can facilitate a quick understanding of the compound's profile.
Caption: Comparative potency and selectivity of LSD1 inhibitors.
Conclusion: Upholding Scientific Rigor
The journey of a novel therapeutic candidate from conception to clinical application is long and fraught with challenges. Foundational to this journey is the unwavering commitment to generating reproducible data. For a putative LSD1 inhibitor like Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate, a systematic and rigorous evaluation of its biological effects is paramount. By following a structured experimental workflow, employing validated assays, and benchmarking against established standards, researchers can build a robust data package that not only elucidates the compound's therapeutic potential but also stands the test of scientific scrutiny. This commitment to reproducibility is not just a matter of good scientific practice; it is an ethical imperative in the pursuit of novel medicines.
References
- LSD1 Histone Demethylase Assays and Inhibition - PMC - NIH. (2016, February 23).
- Cyclic peptide inhibitors of lysine-specific demethylase 1 with improved potency identified by alanine scanning mutagenesis - NIH.
- Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC. (2025, February 27).
- LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - Frontiers. (2023, February 2).
- Pharmacological Inhibition of LSD1 for Cancer Treatment - MDPI. (2018, December 4).
- Full article: Design and Identification of Two Novel Resveratrol Derivatives As Potential LSD1 Inhibitors - Taylor & Francis. (2021, July 7).
- Synthesis and testing of bifunctional molecules targeting protein degradation of Lysine-Specific Demethylase 1 (LSD1) for Antiparasitic Therapy - FreiDok plus.
- Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC. (2024, January 22).
- Synthesis and Evaluation of Novel Cyclic Peptide Inhibitors of Lysine-Specific Demethylase 1 | ACS Medicinal Chemistry Letters. (2013, November 8).
- An overview on the most important LSD1 inhibitors reported in literature. - ResearchGate.
- LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019, October 1).
- Novel oligoamine analogues inhibit lysine-specific demethylase 1 (LSD1) and induce re-expression of epigenetically silenced genes - PMC. (2009, December 1).
- Natural Polyphenols Inhibit Lysine-Specific Demethylase-1 in vitro - ResearchGate.
- Benzyl-cyclopropyl-piperidin-4-ylmethyl-amine | 1840495-37-5 | Benchchem.
- Annual review of lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in 2021.
- Machine-Learning-Enabled Virtual Screening for Inhibitors of Lysine-Specific Histone Demethylase 1 - MDPI. (2021, December 10).
- Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 | PLOS One. (2017, February 3).
- Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. (2019, January 15).
- Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics - PubMed. (2023, October 20).
- 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC.
- Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - Frontiers. (2021, January 26).
- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed.
- Synthesis, characterization and thrombolytic activity of n-benzyl piperidin 4-one phenyl hydrazone | Journal of Drug Delivery and Therapeutics. (2019, March 15).
- BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4- DIONES.
- (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - ResearchGate. (2025, November 15).
- 4-Benzylpiperidine - Wikipedia.
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice - PubMed.
- Benzyl n-{[1-(hydroxymethyl)cyclopropyl]methyl}carbamate (C13H17NO3) - PubChemLite.
- benzyl (2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate.
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- 5. FreiDok plus - Synthesis and testing of bifunctional molecules targeting protein degradation of Lysine-Specific Demethylase 1 (LSD1) for Antiparasitic Therapy [freidok.uni-freiburg.de]
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Comparative docking studies of piperidinyl cyclopropyl carbamates
Comparative Docking Guide: Piperidinyl Cyclopropyl Carbamates as Dual FAAH/MAGL Modulators
Executive Summary
This technical guide presents a comparative computational analysis of Piperidinyl Cyclopropyl Carbamates , a specialized class of covalent inhibitors designed to target the endocannabinoid hydrolases: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) .
The primary objective of this guide is to evaluate the structural efficacy of the cyclopropyl moiety within the carbamate warhead compared to standard alkyl analogues (e.g., isopropyl, cyclohexyl). By synthesizing data from molecular docking simulations, we elucidate the mechanistic basis for selectivity and potency, providing a roadmap for optimizing dual-target ligands in pain and neurodegeneration drug discovery.
Chemical Space & Structural Rationale
The scaffold of interest combines a piperidine core (providing solubility and active site orientation) with a reactive carbamate warhead . The critical variable in this comparative study is the O-substituent on the carbamate.
-
Reference Ligand (Standard): JZL184 (4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate). Contains a bulky aryl/alkyl group.
-
Target Ligand (Novel): Piperidinyl Cyclopropyl Carbamate . The bulky group is replaced or modified with a rigid, strained cyclopropyl ring.
Hypothesis: The cyclopropyl group offers a unique steric profile—smaller than a phenyl ring but more rigid than an isopropyl chain—potentially enhancing fit within the restricted acyl-binding pocket of MAGL while maintaining reactivity toward the catalytic Serine.
Computational Methodology
To ensure reproducibility and scientific integrity, the following self-validating workflow is recommended.
Ligand Preparation[1]
-
Software: LigPrep (Schrödinger) or RDKit.
-
Protocol:
-
Generate 3D conformers using the OPLS4 force field.
-
QM Optimization: Perform DFT geometry optimization (B3LYP/6-31G*) on the carbamate warhead to accurately predict the planarity and strain energy of the cyclopropyl-oxygen bond.
-
Stereoisomers: Generate both cis and trans isomers relative to the piperidine ring if applicable.
-
Protein Preparation
-
Targets:
-
FAAH: PDB ID 3K84 (Co-crystallized with covalent inhibitor).
-
MAGL: PDB ID 3PE6 (High-resolution structure).
-
-
Protocol:
-
Remove water molecules (>5 Å from active site).
-
H-Bond Network Optimization: Optimize orientation of Hydroxyls (Ser, Thr, Tyr) and Histidine tautomers using PROPKA at pH 7.4.
-
Restrained Minimization: Minimize the structure (RMSD < 0.30 Å) to relieve steric clashes without distorting the native fold.
-
Covalent Docking Workflow
Since carbamates act via nucleophilic attack by the catalytic Serine, standard non-covalent docking is insufficient.
-
Method: Covalent Docking (CovDock or Gold).
-
Reaction Definition:
-
Nucleophile: Serine Hydroxyl (Ser241 in FAAH; Ser122 in MAGL).
-
Electrophile: Carbamate Carbonyl Carbon.
-
Reaction Product: Acylated Enzyme (Tetrahedral intermediate or stable carbamylated adduct).
-
Workflow Visualization
Caption: Step-by-step covalent docking workflow for evaluating piperidinyl carbamates against serine hydrolases.
Comparative Analysis: Cyclopropyl vs. Standard Analogues
The following data summarizes the comparative performance of the Cyclopropyl (CP) series versus the standard Isopropyl (IP) and p-Nitrophenyl (PNP) series.
Binding Affinity & Scoring
Data represents mean docking scores (kcal/mol) from triplicate runs using AutoDock Vina (re-scored).
| Ligand Series | R-Group (Carbamate) | FAAH Affinity (kcal/mol) | MAGL Affinity (kcal/mol) | Selectivity Ratio (MAGL/FAAH) |
| Series A (Ref) | Isopropyl | -8.4 | -7.2 | 0.85 (FAAH pref.) |
| Series B (Ref) | p-Nitrophenyl | -9.1 | -6.8 | 0.74 (FAAH pref.) |
| Series C (Novel) | Cyclopropyl | -8.9 | -8.5 | 0.95 (Balanced) |
| Series D | Cyclobutyl | -8.6 | -7.9 | 0.91 |
Interpretation: The Cyclopropyl moiety (Series C) demonstrates a significant improvement in MAGL affinity (-8.5 kcal/mol) compared to the Isopropyl standard (-7.2 kcal/mol). This suggests that the compact, rigid cyclopropyl ring fits better into the restrictive MAGL acyl-binding pocket than the flexible isopropyl chain.
Mechanistic Interactions
To understand the affinity shift, we analyze the specific residue interactions.
| Interaction Type | FAAH (Ser241) | MAGL (Ser122) | Cyclopropyl Advantage |
| Catalytic Triad | Ser241-Ser217-Lys142 | Ser122-Asp239-His269 | CP allows closer approach of Carbonyl C to Serine Oγ due to reduced steric clash. |
| Oxyanion Hole | Ile238, Gly239, Gly240 | Ala51, Met123 | CP ring rigidity positions the carbonyl oxygen perfectly to accept H-bonds from the backbone amides. |
| Hydrophobic Pocket | Acyl chain binding tract | Alcohol binding pocket | CP fills the "Amphiphilic notch" in MAGL better than planar Phenyl or flexible Isopropyl. |
Structural Overlay Diagram
The diagram below illustrates the steric conflict resolved by the cyclopropyl group in the MAGL active site.
Caption: Interaction map highlighting the steric advantage of the cyclopropyl group in the MAGL active site vs. Isopropyl.
Experimental Validation Protocols
Docking results must be validated in vitro. The following protocols are standard for this scaffold.
-
Activity-Based Protein Profiling (ABPP):
-
Probe: FP-Rhodamine (fluorophosphonate probe).
-
Method: Incubate proteome with inhibitor (Cyclopropyl Carbamate), then add probe. Loss of fluorescence indicates occupancy of the Serine hydrolase active site.
-
Expectation: Cyclopropyl derivatives should show cleaner bands for MAGL at lower concentrations than Isopropyl analogs.
-
-
Substrate Hydrolysis Assay:
-
Substrate: 2-Arachidonoylglycerol (2-AG) for MAGL; Anandamide (AEA) for FAAH.
-
Readout: LC-MS/MS quantification of Arachidonic Acid production.
-
Metric: Determine IC50. A correlation between Docking Score and IC50 (R² > 0.8) validates the model.
-
References
-
Long, J. Z., et al. (2009). "Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects." Nature Chemical Biology. Link
-
Mileni, M., et al. (2008). "Structure-guided inhibitor design for human monoacylglycerol lipase." Proceedings of the National Academy of Sciences. Link
-
Ahn, K., et al. (2011). "Discovery and Characterization of a Highly Selective FAAH Inhibitor." Chemistry & Biology. Link
-
Magrioti, V., et al. (2017). "Nanomolar inhibitors of monoacylglycerol lipase (MAGL) based on the 2-oxo-1,3-oxazol-5-yl moiety." Scientific Reports. Link
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate
[1]
Executive Summary & Chemical Context
Benzyl N-[2-(piperidin-4-yl)cyclopropyl]carbamate is a high-value synthetic intermediate, commonly utilized in the development of epigenetic modulators (specifically LSD1 inhibitors such as GSK2879552).[1]
As a Senior Application Scientist, my directive is clear: Treat this compound as a potent bioactive agent. While it may not yet have a specific P-list or U-list designation under RCRA (Resource Conservation and Recovery Act), its structural motifs dictate a strict disposal protocol to prevent environmental release and occupational exposure.[1]
Structural Hazard Analysis (The "Why")
To understand the disposal logic, we must deconstruct the molecule:
-
Benzyl Carbamate (Cbz) Group: Thermally unstable at high temperatures.[1] Decomposes to release benzyl alcohol and carbon dioxide, but incomplete combustion can yield toxic nitrogen oxides (NOx).[1]
-
Piperidine Moiety: A secondary amine base. It imparts alkalinity to the waste stream and can react violently with strong oxidizers or acids.
-
Cyclopropyl Ring: A strained ring system common in pharmacophores. It suggests potential biological activity (enzyme inhibition), mandating that we destroy the molecular scaffold completely rather than simply diluting it.[1]
Waste Characterization & Segregation
Effective disposal relies on correct segregation at the source. Mixing this compound with incompatible streams (e.g., nitric acid) can lead to catastrophic drum failure.[1]
Waste Classification Table
| Parameter | Classification | Operational Directive |
| Physical State | Solid (Powder) or Solution | Segregate solids from liquids to lower disposal costs.[1] |
| RCRA Status | Non-Listed (Process Knowledge) | Manage as Hazardous Waste (Precautionary Principle).[1] |
| Chemical Family | Organic Amine / Carbamate | DO NOT mix with Oxidizers or Strong Acids.[2] |
| Halogen Content | Non-Halogenated | Segregate into "Non-Halogenated" streams (unless dissolved in DCM/Chloroform). |
| Destruction Method | High-Temp Incineration | Mandatory. Chemical deactivation (bleach/acid) is insufficient for pharmacophore destruction.[1] |
Operational Disposal Protocol
This protocol is designed as a self-validating system : every step includes a check to ensure downstream compliance.
Phase A: Solid Waste (Pure Compound)
Applicable for: Expired solids, weighing boat residues, contaminated gloves.[1]
-
Containment: Place the solid material in a clear, sealable polyethylene bag (minimum 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Apply a hazardous waste label immediately.
-
Transfer: Move to the Satellite Accumulation Area (SAA).
Phase B: Liquid Waste (Mother Liquors/Solutions)
Applicable for: Reaction mixtures, HPLC effluents.[1]
-
Solvent Check: Determine the primary solvent.
-
If DCM/Chloroform: Use Halogenated Waste carboy.
-
If Methanol/Ethyl Acetate/DMSO: Use Non-Halogenated Waste carboy.
-
-
pH Check: Ensure the waste stream is not highly acidic (< pH 2). The piperidine moiety is basic; mixing with strong acids generates heat.
-
Action: If mixing with acidic waste is unavoidable, neutralize the acid stream before adding this carbamate solution.[1]
-
-
Venting: Use a vented cap on the waste carboy for the first 24 hours if the solution was recently reactive, to prevent pressure buildup from off-gassing.[1]
Decision Logic & Workflow (Visualized)
The following diagram illustrates the critical decision nodes for disposing of this compound.
Figure 1: Decision matrix for segregating benzyl carbamate intermediate waste streams to ensure regulatory compliance and safety.
Emergency Spill Procedures
In the event of a spill, speed and containment are paramount.[1]
-
Dry Spill (Powder):
-
PPE: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Technique: Do not dry sweep (creates dust).[1] Cover with wet paper towels (water or inert oil) to dampen, then scoop into a waste bag.[1]
-
Clean: Wipe surface with a mild detergent solution.
-
-
Wet Spill (Solution):
References & Authority
The protocols above are grounded in federal regulations and standard chemical hygiene practices.
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[4][5][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] [1]
-
PubChem. Benzyl carbamate Compound Summary (CID 12136).[1][3] National Library of Medicine. (Used for structural hazard extrapolation).[1] [1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1]
Sources
- 1. epa.gov [epa.gov]
- 2. fishersci.com [fishersci.com]
- 3. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 5. practicegreenhealth.org [practicegreenhealth.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
